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  • Product: 2-(Hydroxymethyl)benzenesulfonamide
  • CAS: 65270-84-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to 2-(Hydroxymethyl)benzenesulfonamide (CAS 65270-84-0): Synthesis, Properties, and Pharmacological Applications

Executive Summary 2-(Hydroxymethyl)benzenesulfonamide (CAS 65270-84-0), commonly referred to as 2-sulfamoylbenzyl alcohol, is a bifunctional aromatic compound of critical importance in pharmacokinetics, toxicology, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Hydroxymethyl)benzenesulfonamide (CAS 65270-84-0), commonly referred to as 2-sulfamoylbenzyl alcohol, is a bifunctional aromatic compound of critical importance in pharmacokinetics, toxicology, and advanced drug design. Originally identified as the primary urinary metabolite of the artificial sweetener saccharin and the industrial plasticizer o-toluenesulfonamide[1], this compound has transitioned into a highly valuable synthetic intermediate. Its unique structural topology—featuring both a hydrogen-bond-donating/accepting hydroxymethyl group and a zinc-binding primary sulfonamide—makes it a privileged scaffold. Today, it is heavily utilized in the development of topically active carbonic anhydrase (CA) inhibitors for glaucoma[2], ribonucleotide reductase (RNR) inhibitors for oncology[3], and experimental γ-secretase modulators for Alzheimer's disease.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline of 2-(hydroxymethyl)benzenesulfonamide is essential for predicting its pharmacokinetics and reactivity in synthetic workflows.

PropertyValue
Chemical Name 2-(Hydroxymethyl)benzenesulfonamide
Synonyms 2-Sulfamoylbenzyl alcohol; Benzenesulfonamide, 2-(hydroxymethyl)-
CAS Registry Number 65270-84-0
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Topological Polar Surface Area (TPSA) 86.3 Ų
Hydrogen Bond Donors 2 (Hydroxyl -OH, Sulfonamide -NH₂)
Hydrogen Bond Acceptors 3

Mechanistic Role in Drug Development

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide moiety is the classical pharmacophore for inhibiting metalloenzymes like Carbonic Anhydrase. At physiological pH, the sulfonamide group undergoes deprotonation. The resulting anion coordinates directly with the active-site Zn²⁺ ion of CA (specifically isozymes CA II and CA IV), displacing the catalytic water/hydroxide molecule[2]. The adjacent hydroxymethyl group at the ortho position provides a versatile attachment point for polyamino-polycarboxylate tails or perfluoroalkyl groups. This structural tuning is essential for developing topical intraocular pressure-lowering agents that remain highly water-soluble, thereby avoiding the systemic side effects (e.g., diuresis, fatigue) associated with systemic CA inhibitors[2].

Mechanism Drug 2-(Hydroxymethyl)benzenesulfonamide (R-SO2NH2) Deprotonation Deprotonation (R-SO2NH-) Drug->Deprotonation Physiological pH (7.4) Complex Enzyme-Inhibitor Complex (Zn2+ - NH-SO2-R) Deprotonation->Complex Binds to Zinc Ion Enzyme Carbonic Anhydrase (CA) Active Site (Zn2+ - OH-) Enzyme->Complex Displaces Hydroxide Effect Inhibition of CO2 Hydration (Decreased Aqueous Humor) Complex->Effect Blocks Catalytic Cycle

Mechanism of Carbonic Anhydrase inhibition via zinc-coordination by the sulfonamide anion.

Ribonucleotide Reductase (RNR) Inhibition

Recent pharmaceutical patent literature highlights sulfonamide derivatives incorporating the 2-(hydroxymethyl) scaffold as potent inhibitors of RNR. By blocking the de novo synthesis of dNTPs, these compounds halt DNA synthesis and repair, presenting a targeted approach for solid and hematological cancers overexpressing the RNR M2 subunit[3].

Metabolic Significance

In toxicological and pharmacokinetic evaluations, 2-(hydroxymethyl)benzenesulfonamide serves as the major urinary metabolite—accounting for up to 80% of the excreted dose—of saccharin and o-toluenesulfonamide in mammalian models[1]. The biological oxidation of the methyl group in o-toluenesulfonamide, or the reductive ring-opening of saccharin in vivo, leads directly to this stable alcohol[4].

Pathway Toluene Toluene (Starting Material) OTS o-Toluenesulfonamide (Contaminant/Precursor) Toluene->OTS Chlorosulfonation & Amidation Saccharin Saccharin (Artificial Sweetener) OTS->Saccharin Oxidation & Cyclization Metabolite 2-(Hydroxymethyl)benzenesulfonamide (CAS 65270-84-0) OTS->Metabolite In vivo Metabolism Saccharin->Metabolite In vivo Metabolism (Major Urinary Metabolite) SBA 2-Sulfamoylbenzoic acid (Synthetic Precursor) Saccharin->SBA Hydrolysis SBA->Metabolite In vitro Reduction (BH3-THF Chemoselectivity)

Metabolic and synthetic pathways yielding 2-(Hydroxymethyl)benzenesulfonamide.

Experimental Protocols

Protocol 1: Chemoselective Synthesis of 2-(Hydroxymethyl)benzenesulfonamide

Objective: To synthesize the title compound from 2-sulfamoylbenzoic acid without degrading the primary sulfonamide. Expertise & Causality: Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and can cause unwanted cleavage of the S-N bond or over-reduction of the aromatic system. Borane-Tetrahydrofuran (BH₃·THF) complex is selected because of its exceptional chemoselectivity; it rapidly and quantitatively reduces carboxylic acids to primary alcohols while leaving sulfonamides completely intact.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere to prevent ambient moisture from quenching the sensitive borane reagent.

  • Dissolution: Dissolve 10 mmol of 2-sulfamoylbenzoic acid in 50 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath to control the initial reaction kinetics.

  • Reagent Addition: Dropwise, add 30 mL of a 1.0 M solution of BH₃·THF (30 mmol, 3 eq.) via a syringe pump over 30 minutes.

    • Self-Validation: The slow addition controls the exothermic release of H₂ gas; visible bubbling acts as an immediate physical indicator of the active reduction of the carboxylic proton.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the highly polar acid spot confirms reaction completion.

  • Quenching: Carefully cool the flask back to 0 °C and quench excess borane by the dropwise addition of 10 mL of methanol until effervescence ceases.

  • Workup & Purification: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (100 mL) and 1 M HCl (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate. Recrystallize from hot ethanol to yield pure 2-(hydroxymethyl)benzenesulfonamide.

    • Self-Validation: Validate purity via ¹H-NMR; the successful reduction is confirmed by the appearance of a characteristic singlet for the -CH₂OH protons at approximately 4.8 ppm.

Protocol 2: Stopped-Flow CO₂ Hydration Assay for CA Inhibition

Objective: To quantify the inhibitory constant ( Ki​ ) of 2-(hydroxymethyl)benzenesulfonamide derivatives against human CA II. Expertise & Causality: Carbonic anhydrase catalyzes the hydration of CO₂ at a near-diffusion-limited rate ( kcat​≈106 s−1 ). Standard steady-state colorimetric assays are too slow to accurately capture this rapid kinetic profile. A stopped-flow spectrophotometer allows for the measurement of the pre-steady state initial velocity by tracking the rapid pH drop associated with proton release during CO₂ hydration.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer at pH 7.4, containing 0.2 mM Phenol Red as the pH indicator. Add 0.1 M NaClO₄ to maintain constant ionic strength, ensuring consistent enzyme conformation.

  • Enzyme & Inhibitor Incubation: Pre-incubate recombinant human CA II (10 nM final concentration) with varying concentrations of the synthesized sulfonamide inhibitor (0.1 nM to 10 µM) for 15 minutes at 20 °C to allow the Enzyme-Inhibitor complex to reach thermodynamic equilibrium.

  • Substrate Preparation: Prepare a saturated CO₂ solution (~15 mM) by bubbling pure CO₂ gas through distilled water at 20 °C for 30 minutes.

  • Data Acquisition: Load the Enzyme/Inhibitor mixture into Syringe A and the saturated CO₂ solution into Syringe B of the stopped-flow instrument. Trigger the pneumatic ram to rapidly mix equal volumes.

  • Measurement & Validation: Monitor the absorbance change at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

    • Self-Validation: Run a parallel control using Acetazolamide (a known CA inhibitor with a Ki​ of ~12 nM). The calculated Ki​ of the test compound must be derived from the initial velocity ( v0​ ) using the Cheng-Prusoff equation, ensuring the assay is properly calibrated against a known standard.

References

  • Supuran, C. T., et al. "Carbonic Anhydrase Inhibitors. A General Approach for the Preparation of Water-Soluble Sulfonamides Incorporating Polyamino-Polycarboxylate Tails and of Their Metal Complexes Possessing Long-Lasting, Topical Intraocular Pressure-Lowering Properties." Journal of Medicinal Chemistry, 2002. URL: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. "Saccharin and its salts." Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances, 1999. URL: [Link]

  • "Sulfonamide compound or salt thereof." Patent WO2017209155A1, 2017.
  • OECD SIDS Initial Assessment Profile. "o-Toluenesulfonamide (CAS No. 88-19-7)." UNEP Publications, 2002. URL: [Link]

Sources

Exploratory

The Core Mechanism of 2-(Hydroxymethyl)benzenesulfonamide in Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the mechanism of action of 2-(Hydroxymethyl)benzenesulfonamide as an enzyme inhibitor. It...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2-(Hydroxymethyl)benzenesulfonamide as an enzyme inhibitor. It is established that benzenesulfonamides are a cornerstone class of inhibitors for the zinc-containing metalloenzymes, the carbonic anhydrases (CAs). This guide will detail the molecular interactions governing this inhibition, present quantitative data for closely related compounds, and provide a comprehensive, step-by-step protocol for a standard assay used to characterize such inhibitors. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance the study and application of benzenesulfonamide-based enzyme inhibitors.

Introduction to Benzenesulfonamides as Enzyme Inhibitors

Benzenesulfonamides represent a privileged scaffold in medicinal chemistry, most notably for their potent and specific inhibition of carbonic anhydrases (CAs).[1][2][3] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in a multitude of physiological processes including pH homeostasis, respiration, and electrolyte secretion.[4][5] Consequently, the inhibition of specific CA isoforms has been a successful strategy for the treatment of a range of diseases, including glaucoma, epilepsy, and certain types of cancer.[1][3][5][6]

The archetypal mechanism of action for benzenesulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide moiety to the catalytic zinc ion (Zn²⁺) within the enzyme's active site.[7] This interaction effectively blocks the binding of the natural substrate, leading to the inhibition of the enzyme's catalytic activity. The benzene ring and its substituents play a crucial role in determining the inhibitor's potency and isoform selectivity by engaging in additional interactions with the amino acid residues lining the active site.[6][7]

2-(Hydroxymethyl)benzenesulfonamide, the focus of this guide, is a member of this important class of inhibitors. While specific kinetic data for this ortho-substituted isomer is not extensively available in public literature, its mechanism of action can be confidently inferred from the vast body of research on closely related benzenesulfonamide analogs. This guide will leverage this knowledge to provide a detailed understanding of its inhibitory action.

The Molecular Mechanism of Action

The inhibitory activity of 2-(Hydroxymethyl)benzenesulfonamide against carbonic anhydrases is a result of a series of specific molecular interactions within the enzyme's active site.

The Zinc-Binding Group: The Sulfonamide Moiety

The primary and most critical interaction is the binding of the sulfonamide group to the catalytic Zn²⁺ ion. In its deprotonated state (-SO₂NH⁻), the nitrogen atom of the sulfonamide acts as a potent zinc-binding group, coordinating directly with the positively charged zinc ion. This interaction mimics the binding of the hydroxide ion that is the active species in the natural catalytic cycle, thus competitively inhibiting the enzyme.

The Role of the Benzene Ring and the Hydroxymethyl Substituent

The benzene ring of the inhibitor forms van der Waals interactions with hydrophobic residues in the active site, such as Val121, Phe131, and Leu198 in human carbonic anhydrase II (hCA II).[7] The positioning and substitution of the benzene ring are key determinants of isoform selectivity.

The 2-(hydroxymethyl) group is positioned to form additional hydrogen bonds with amino acid residues or water molecules in the active site. This can enhance the binding affinity and potentially contribute to isoform selectivity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions. For instance, it could interact with residues like Gln92 or Thr199, which are known to be important for inhibitor binding.[7]

The following diagram illustrates the general binding mode of a benzenesulfonamide inhibitor in the active site of a carbonic anhydrase.

Benzenesulfonamide Binding to Carbonic Anhydrase General Binding Mode of Benzenesulfonamide Inhibitors cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibitor 2-(Hydroxymethyl)benzenesulfonamide Zn Zn²⁺ His His Zn->His Coordination HydrophobicPocket Hydrophobic Pocket (e.g., Val121, Phe131, Leu198) H_Bond_Residues H-Bonding Residues (e.g., Gln92, Thr199) Inhibitor SO₂NH⁻ Benzene Ring CH₂OH Inhibitor:sulfonamide->Zn Coordination Bond Inhibitor:benzene->HydrophobicPocket van der Waals Interactions Inhibitor:hydroxymethyl->H_Bond_Residues Hydrogen Bond caption Binding of 2-(Hydroxymethyl)benzenesulfonamide to CA.

Caption: Binding of 2-(Hydroxymethyl)benzenesulfonamide to CA.

Quantitative Analysis of Inhibition

The table below summarizes the inhibitory activity of various benzenesulfonamide derivatives against different carbonic anhydrase isoforms, illustrating the typical range of potencies observed for this class of inhibitors.

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)
4-(Hydroxymethyl)benzenesulfonamide EhiCA89[8]
Acetazolamide (Standard Inhibitor) hCA I250[9]
hCA II12[9]
hCA IX25[6]
hCA XII5.7[9]
**Ureido-substituted benzenesulfonamide (U-NO₂) **hCA IX1[6]

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The most accurate and widely used method for determining the kinetic parameters of carbonic anhydrase inhibition is the stopped-flow CO₂ hydrase assay.[4][10] This technique measures the initial rate of the CA-catalyzed CO₂ hydration reaction by monitoring the associated pH change.

Principle

The hydration of CO₂ produces a proton, leading to a decrease in pH. A pH indicator, such as phenol red, is used to monitor this change spectrophotometrically. The initial rate of the reaction is measured in the absence and presence of the inhibitor at various concentrations to determine the inhibition constant (Kᵢ).

Materials and Reagents
  • Purified carbonic anhydrase enzyme

  • 2-(Hydroxymethyl)benzenesulfonamide or other inhibitors

  • HEPES buffer (20 mM, pH 7.4)

  • Na₂SO₄ (for maintaining constant ionic strength)

  • Phenol red (0.2 mM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of the purified carbonic anhydrase in HEPES buffer.

    • Prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in HEPES buffer.

    • Prepare the assay buffer containing HEPES, Na₂SO₄, and phenol red.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the maximum absorbance wavelength of the pH indicator (e.g., 557 nm for phenol red).[4]

    • Equilibrate the instrument and syringes to the desired temperature (typically 25°C).

  • Enzyme Activity Measurement (Uninhibited):

    • Load one syringe of the stopped-flow instrument with the enzyme solution in the assay buffer.

    • Load the second syringe with the CO₂-saturated water.

    • Rapidly mix the two solutions and record the change in absorbance over time (typically 10-100 seconds).[4]

    • The initial rate of the reaction is determined from the slope of the initial linear portion of the absorbance versus time curve.

  • Inhibition Assay:

    • Pre-incubate the enzyme with various concentrations of the inhibitor for a set period.

    • Load one syringe with the enzyme-inhibitor mixture in the assay buffer.

    • Load the second syringe with the CO₂-saturated water.

    • Rapidly mix the solutions and record the initial rate of the reaction as described above.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate (CO₂) concentration to determine the kinetic parameters (Kₘ and Vₘₐₓ) using the Michaelis-Menten equation.

    • To determine the inhibition constant (Kᵢ), plot the initial rates at a fixed substrate concentration against the inhibitor concentration. The data can be fitted to appropriate inhibition models (e.g., competitive, non-competitive) to calculate the Kᵢ value.

The following diagram outlines the experimental workflow for the stopped-flow CO₂ hydrase assay.

Stopped_Flow_Assay_Workflow Stopped-Flow CO₂ Hydrase Assay Workflow Start Start: Prepare Reagents SyringeA Syringe A: Enzyme +/- Inhibitor in Assay Buffer Start->SyringeA SyringeB Syringe B: CO₂-Saturated Water Start->SyringeB Mixing Rapid Mixing SyringeA->Mixing SyringeB->Mixing Detection Spectrophotometric Detection (Absorbance vs. Time) Mixing->Detection Analysis Data Analysis: Calculate Initial Rates, Determine Kᵢ Detection->Analysis End End: Characterize Inhibitor Analysis->End caption Workflow of the stopped-flow assay.

Caption: Workflow of the stopped-flow assay.

Conclusion

2-(Hydroxymethyl)benzenesulfonamide, as a member of the benzenesulfonamide class of compounds, is a potent inhibitor of carbonic anhydrases. Its mechanism of action is centered on the coordination of its sulfonamide group to the catalytic zinc ion in the enzyme's active site, a mode of inhibition well-established for this class of molecules. The hydroxymethyl substituent offers a potential avenue for enhancing binding affinity and achieving isoform selectivity through additional hydrogen bonding interactions. The quantitative characterization of such inhibitors is reliably achieved through the stopped-flow CO₂ hydrase assay. This guide provides the fundamental knowledge and a practical experimental framework for researchers and drug development professionals to further investigate and utilize 2-(Hydroxymethyl)benzenesulfonamide and related compounds in their scientific endeavors.

References

  • Di Fiore, A., et al. (2005). Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937-42. [Link]

  • Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. (2025). Journal of Biochemical and Molecular Toxicology. [Link]

  • Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 196. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 923-928. [Link]

  • Pauk, J., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7275. [Link]

  • Di Fiore, A., et al. (2007). 2HL4: Crystal structure analysis of human carbonic anhydrase II in complex with a benzenesulfonamide derivative. RCSB PDB. [Link]

  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 196. [Link]

  • Fantacuzzi, M., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 219-231. [Link]

  • Fantacuzzi, M., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Omega, 8(20), 17896-17909. [Link]

  • Dudutienė, V., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(18), 4268. [Link]

  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • Lloyd, J. R., et al. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry, 59(23), 10692-10702. [Link]

  • Abdoli, M., et al. (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Molecules, 27(22), 7887. [Link]

  • Fantacuzzi, M., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided - UniCH. [Link]

  • Maresca, A., et al. (2013). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. Bioorganic & Medicinal Chemistry Letters, 23(17), 4889-4893. [Link]

Sources

Foundational

Role of 2-(Hydroxymethyl)benzenesulfonamide in ribonucleotide reductase (RNR) inhibition

An In-depth Technical Guide to the Potential Role of 2-(Hydroxymethyl)benzenesulfonamide in Ribonucleotide Reductase (RNR) Inhibition Authored by: A Senior Application Scientist Foreword The relentless pursuit of novel t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Role of 2-(Hydroxymethyl)benzenesulfonamide in Ribonucleotide Reductase (RNR) Inhibition

Authored by: A Senior Application Scientist

Foreword

The relentless pursuit of novel therapeutic agents is a cornerstone of modern biomedical research. Within oncology, the inhibition of critical cellular machinery required for tumor growth and proliferation remains a paramount strategy. Ribonucleotide reductase (RNR), the enzyme solely responsible for the de novo synthesis of deoxyribonucleotides, represents a well-validated and highly attractive target for anticancer drug development. While several RNR inhibitors have seen clinical use, the quest for compounds with improved potency, selectivity, and novel mechanisms of action is ongoing.

This technical guide ventures into the exploration of a less-trodden path: the potential of the benzenesulfonamide scaffold, specifically as exemplified by 2-(hydroxymethyl)benzenesulfonamide, as a foundation for a new class of RNR inhibitors. It is imperative to state at the outset that the direct inhibitory activity of 2-(hydroxymethyl)benzenesulfonamide against RNR is not, to our knowledge, established in the peer-reviewed literature. Therefore, this document is presented not as a review of existing data, but as a forward-looking, in-depth exploration of a scientific hypothesis. We will dissect the chemical and structural rationale for considering this compound and its derivatives as potential RNR inhibitors, and, most critically, provide a comprehensive roadmap for the experimental validation of this hypothesis. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the discovery of novel enzyme inhibitors and anticancer therapeutics.

Part 1: Ribonucleotide Reductase: A Linchpin of DNA Synthesis and a Prime Therapeutic Target

Ribonucleotide reductase (RNR) is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1] This process is the rate-limiting step in the de novo synthesis of dNTPs, which are crucial for both DNA replication and repair.[2] Consequently, RNR activity is tightly regulated and is significantly upregulated in rapidly proliferating cells, such as cancer cells.[3]

Human RNR is a heterodimeric tetramer composed of two large subunits (RRM1) and two small subunits (RRM2). The RRM1 subunit houses the catalytic site and allosteric regulatory sites, while the RRM2 subunit contains a di-iron center that generates a stable tyrosyl free radical essential for the catalytic cycle.[1] The intricate mechanism of RNR, involving long-range radical transfer between the two subunits, and its critical role in cell division have made it a compelling target for cancer chemotherapy.[2][3]

Part 2: The Benzenesulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry

The benzenesulfonamide moiety is a well-established pharmacophore in drug discovery, forming the backbone of a wide array of therapeutic agents.[4] Its prevalence stems from its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to engage in various non-covalent interactions with protein targets.[5] The sulfonamide group, in particular, is a known zinc-binding group, making it a common feature in inhibitors of metalloenzymes.[6]

The versatility of the benzenesulfonamide scaffold is demonstrated by its presence in drugs with diverse biological activities, including antibacterial agents (sulfonamides), diuretics (thiazides), and anticancer drugs targeting carbonic anhydrases.[2][4] This history of successful clinical translation underscores the potential of benzenesulfonamide derivatives as a starting point for the design of novel enzyme inhibitors.

Part 3: A Mechanistic Hypothesis: 2-(Hydroxymethyl)benzenesulfonamide as a Putative RNR Inhibitor

While direct evidence is lacking, a structural and mechanistic analysis of 2-(hydroxymethyl)benzenesulfonamide provides a compelling rationale for its investigation as a potential RNR inhibitor.

Chemical Structure and Properties:

  • Chemical Formula: C₇H₉NO₃S

  • Molecular Weight: 187.22 g/mol

  • Key Functional Groups:

    • Benzenesulfonamide: A core aromatic sulfonamide group.

    • 2-(Hydroxymethyl) group: A primary alcohol attached to the ortho position of the benzene ring.

Hypothetical Binding Mode:

The benzenesulfonamide moiety could potentially interact with the active site of the RRM1 subunit of RNR. The sulfonamide group could form hydrogen bonds with amino acid residues in the catalytic pocket, while the benzene ring could engage in hydrophobic or π-stacking interactions.

The ortho-positioned hydroxymethyl group is of particular interest. This functional group can significantly influence a molecule's pharmacodynamic and pharmacokinetic properties.[7] In a hypothetical binding scenario, the hydroxymethyl group could:

  • Form additional hydrogen bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with polar residues in the active site, thereby increasing binding affinity.[7]

  • Improve solubility: The polar nature of the hydroxymethyl group would likely enhance the aqueous solubility of the compound, a favorable property for a drug candidate.[7]

  • Provide a vector for further optimization: The hydroxyl group serves as a convenient handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR).

G cluster_RNR RNR Active Site (RRM1) cluster_Inhibitor 2-(Hydroxymethyl)benzenesulfonamide Residue_1 Polar Residue (e.g., Asn, Gln) Residue_2 Hydrophobic Pocket (e.g., Phe, Leu) Residue_3 H-bond Acceptor (e.g., Asp, Glu) Inhibitor_Core Benzenesulfonamide Benzene Benzene Ring Inhibitor_Core->Benzene Sulfonamide Sulfonamide Group Inhibitor_Core->Sulfonamide Hydroxymethyl Hydroxymethyl Group Inhibitor_Core->Hydroxymethyl Benzene->Residue_2 π-stacking Sulfonamide->Residue_3 H-bond Hydroxymethyl->Residue_1 H-bond

Caption: Hypothetical binding of 2-(Hydroxymethyl)benzenesulfonamide in the RNR active site.

Part 4: A Roadmap for Experimental Validation

The validation of any novel enzyme inhibitor requires a systematic and multi-faceted approach, beginning with computational modeling and progressing through in vitro and cellular assays.[8]

In Silico Analysis: Molecular Docking

Molecular docking can provide initial insights into the potential binding mode and affinity of 2-(hydroxymethyl)benzenesulfonamide for the RNR active site.[5]

Step-by-Step Protocol for Molecular Docking:

  • Protein Preparation:

    • Obtain the crystal structure of the human RNR RRM1 subunit from the Protein Data Bank (PDB).

    • Prepare the protein structure using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools) by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Define the binding site based on the location of known co-crystallized ligands or catalytic residues.

  • Ligand Preparation:

    • Generate a 3D structure of 2-(hydroxymethyl)benzenesulfonamide.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Run the docking algorithm to predict the binding poses of the ligand within the defined active site.

    • Analyze the docking scores and binding energies to estimate the binding affinity.

  • Pose Analysis:

    • Visualize the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

In Vitro Characterization: Enzyme Inhibition Assay

Direct measurement of RNR inhibition is crucial for confirming the activity of a putative inhibitor. A common method is the spectrophotometric assay that monitors the oxidation of NADPH.

Step-by-Step Protocol for In Vitro RNR Inhibition Assay:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., HEPES buffer containing MgCl₂, ATP, and a reducing agent like dithiothreitol).

    • Prepare solutions of recombinant human RNR (RRM1 and RRM2 subunits), the substrate (e.g., CDP), and the test compound (2-(hydroxymethyl)benzenesulfonamide) at various concentrations.

    • Prepare a solution of NADPH.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, RNR enzyme, and the test compound or vehicle control.

    • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate (CDP) and NADPH.

    • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

G Start Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, NADPH) Mix Mix Enzyme and Inhibitor in Reaction Buffer Start->Mix Preincubation Pre-incubate Mix->Preincubation Initiate Add Substrate and NADPH Preincubation->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Analyze Calculate Reaction Rates and IC50 Measure->Analyze End Determine Inhibitory Potency Analyze->End

Caption: Workflow for an in vitro RNR inhibition assay.

Cellular and Biological Evaluation

Assessing the effects of a putative inhibitor in a cellular context is essential to understand its biological activity and potential as a therapeutic agent.

Experiment Purpose Methodology Expected Outcome for an RNR Inhibitor
Cell Proliferation Assay To determine the effect of the compound on cancer cell growth.MTT, SRB, or CellTiter-Glo assay.Dose-dependent inhibition of cell proliferation.
Cell Cycle Analysis To investigate the effect on cell cycle progression.Flow cytometry with propidium iodide staining.Arrest in the S-phase of the cell cycle due to dNTP depletion.
Measurement of dNTP Pools To confirm the mechanism of action by measuring the direct downstream effect of RNR inhibition.LC-MS/MS analysis of intracellular nucleotide extracts.Reduction in the intracellular pools of dNTPs.
Apoptosis Assay To determine if the compound induces programmed cell death.Annexin V/PI staining followed by flow cytometry.Increased apoptosis in treated cells.

Step-by-Step Protocol for MTT Cell Proliferation Assay:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 2-(hydroxymethyl)benzenesulfonamide or a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Studies

To explore the potential of the benzenesulfonamide scaffold, a focused library of analogs should be synthesized and tested to establish a structure-activity relationship.

Analog Modification Rationale
1 3-(Hydroxymethyl)benzenesulfonamideInvestigate the importance of the ortho position of the hydroxymethyl group.
2 4-(Hydroxymethyl)benzenesulfonamideInvestigate the importance of the ortho position of the hydroxymethyl group.
3 2-(Methoxymethyl)benzenesulfonamideEvaluate the role of the hydroxyl group in hydrogen bonding.
4 2-(Aminomethyl)benzenesulfonamideExplore the effect of a basic functional group.
5 2-MethylbenzenesulfonamideDetermine the contribution of the hydroxymethyl group to activity.
6 2-FluorobenzenesulfonamideAssess the impact of an electron-withdrawing group.

Part 5: Data Interpretation and Future Perspectives

The successful experimental validation of 2-(hydroxymethyl)benzenesulfonamide as an RNR inhibitor would open up a new avenue for the development of anticancer therapeutics. A positive "hit" from the initial in vitro and cellular assays would warrant a more extensive lead optimization campaign. This would involve the synthesis and testing of a larger library of analogs to improve potency, selectivity against other enzymes, and drug-like properties (ADME/Tox). Further mechanistic studies, such as X-ray crystallography of the inhibitor bound to RNR, would provide invaluable structural information to guide rational drug design.

Conversely, a lack of significant activity would also provide valuable information, suggesting that the benzenesulfonamide scaffold, at least in this simple form, is not a promising starting point for RNR inhibitors. In such a case, the focus could shift to other scaffolds or alternative strategies for RNR inhibition.

Part 6: Conclusion

While the role of 2-(hydroxymethyl)benzenesulfonamide as a ribonucleotide reductase inhibitor is currently hypothetical, this technical guide has laid out a clear and scientifically rigorous path for its investigation. By leveraging the principles of medicinal chemistry and established experimental workflows, researchers can systematically evaluate the potential of this and related benzenesulfonamide derivatives. The journey from a hypothetical molecule to a clinically viable drug is long and challenging, but it begins with a sound scientific premise and a well-defined experimental plan. The exploration of novel chemical scaffolds, such as the one discussed herein, is essential for expanding the arsenal of therapeutics against cancer and other proliferative diseases.

References

  • BenchChem. (2025).
  • Creative Enzymes. (2025). Molecular Mechanism Studies of Enzyme Inhibition.
  • Creative Enzymes. (2025). Experimental Activity Validation of Inhibitors.
  • Crowley, R. S., et al. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 13(10), 314.
  • Foye, W. O. (2013). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • Young, R. J. (2022). The underappreciated hydroxyl in drug discovery. Future Medicinal Chemistry, 14(5), 285-290.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Baskar, M., & Deb, S. (2017). Clinical pharmacology and clinical trials of ribonucleotide reductase inhibitors: is it a viable cancer therapy?. Journal of Cancer Research and Clinical Oncology, 143(11), 2185-2198.
  • Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30286-30303.
  • Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
  • OMICS International. (2025). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • ACS Publications. (2021). Structure–Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(21), 15974-15995.
  • PNAS. (2023). DeepDegradome: A structure-aware deep learning framework for PROTAC and ligand generation against protein targets. Proceedings of the National Academy of Sciences, 120(49), e2309831120.
  • ACS Publications. (2012). Identification of a 4-(Hydroxymethyl)diarylhydantoin as a Selective Androgen Receptor Modulator. Journal of Medicinal Chemistry, 55(18), 8146-8150.
  • ResearchGate. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • PMC. (2023).
  • Wikipedia. (n.d.). Ribonucleotide reductase. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Sulfapyridine-like benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes I, II and VI. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 253-258.
  • PubMed. (2007). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. European Journal of Medicinal Chemistry, 42(4), 456-462.
  • Walsh Medical Media. (2022). Chemistry and Metabolism of Ribonuleotide Reductases. Journal of Microbial & Biochemical Technology, 14(495).
  • PMC. (2014).
  • Taylor & Francis Online. (2022). Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular docking, molecular dynamics and MM/GBSA approaches. Journal of Biomolecular Structure and Dynamics, 41(18), 8963-8975.
  • PMC. (2022).
  • ACS Publications. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5608-5612.
  • Elsevier. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-378).
  • PMC. (2019). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.
  • MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1318.

Sources

Exploratory

Pharmacokinetic Profiling of 2-(Hydroxymethyl)benzenesulfonamide: A Mechanistic Guide to Preclinical ADME Evaluation

Introduction: The Pharmacophore and its Physiological Context 2-(Hydroxymethyl)benzenesulfonamide (2-HMBS) is a critical low-molecular-weight scaffold utilized in the development of selective Carbonic Anhydrase (CA) inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacophore and its Physiological Context

2-(Hydroxymethyl)benzenesulfonamide (2-HMBS) is a critical low-molecular-weight scaffold utilized in the development of selective Carbonic Anhydrase (CA) inhibitors, COX-2 selective anti-inflammatory agents, and novel antineoplastic drugs. The presence of the primary sulfonamide group (-SO₂NH₂) acts as a classical zinc-binding group (ZBG), coordinating with the active-site Zn²⁺ ion of 1[1]. Meanwhile, the ortho-hydroxymethyl moiety provides critical hydrogen-bonding interactions (typically with Thr199) that dictate isozyme selectivity. Understanding the preclinical pharmacokinetics (PK) of 2-HMBS is paramount, as its physicochemical properties drive unique distribution phenomena—most notably, extensive erythrocytic partitioning.

Mechanistic ADME: Causality in Pharmacokinetic Behavior

To design robust preclinical studies, researchers must understand the physiological causality driving the ADME profile of benzenesulfonamides:

  • Absorption: 2-HMBS exhibits favorable gastrointestinal absorption due to its low molecular weight (187.22 g/mol ) and balanced lipophilicity. However, because the sulfonamide moiety is weakly acidic, absorption kinetics are highly sensitive to gastric pH.

  • Distribution (The Erythrocyte Sink Effect): A defining characteristic of primary benzenesulfonamides is their high affinity for intracellular CA I and CA II within 2[2]. This creates a "sink effect," where the whole-blood half-life significantly exceeds the plasma half-life. Preclinical study designs must quantify both matrices to accurately calculate the volume of distribution ( Vd​ ) and prevent the underestimation of systemic exposure.

  • Metabolism & Excretion: Hepatic biotransformation typically involves minor O-glucuronidation or N-hydroxylation, while the bulk of the unchanged drug is .

PK_Model Admin Oral / IV Dosing (2-HMBS) Plasma Central Compartment (Plasma PK) Admin->Plasma Absorption RBC Erythrocyte Sink (CA I / CA II Binding) Plasma->RBC High Affinity Partitioning Tissue Peripheral Tissues (Target Receptors) Plasma->Tissue Distribution Liver Hepatic Metabolism (Glucuronidation) Plasma->Liver Hepatic Clearance Kidney Renal Excretion (Urine) Plasma->Kidney Renal Clearance RBC->Plasma Slow Release Tissue->Plasma Redistribution Liver->Kidney Metabolites

Fig 1: Multicompartmental PK model illustrating 2-HMBS distribution, RBC partitioning, and clearance.

Preclinical Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, the bioanalytical quantification of 2-HMBS must be treated as a self-validating system. The following protocol utilizes LC-MS/MS with a Phenyl-Hexyl stationary phase, chosen specifically because the phenyl ring of the column provides π−π interactions that of the benzenesulfonamide aromatic ring compared to standard C18 columns.

Phase I: In Vivo Dosing & Sampling (Rodent Model)
  • Subject Preparation: Fast male Wistar rats (200–250 g) for 12 hours prior to dosing. Causality: Eliminates food-effect variables on gastrointestinal absorption rates.

  • Administration: Administer 2-HMBS via oral gavage (10 mg/kg in 0.5% methylcellulose) or intravenous tail-vein injection (5 mg/kg in PEG400/Saline).

  • Dual-Matrix Sampling: Collect 200 µL of blood via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h). Crucial Step: Split the sample. Centrifuge 100 µL at 4°C (3000 × g, 10 min) to harvest plasma. Retain the remaining 100 µL as whole blood. Stabilize both with K₂EDTA.

Phase II: Sample Preparation & Protein Precipitation
  • Matrix Spiking: Aliquot 50 µL of plasma/whole blood into a 96-well plate. Add 10 µL of Internal Standard (IS, e.g., 4-carboxybenzenesulfonamide, 500 ng/mL). Causality: The IS controls for matrix effects, extraction recovery variations, and ionization suppression during MS analysis.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 1% formic acid). Causality: Acetonitrile effectively denatures intra-erythrocytic CA II, releasing the tightly bound 2-HMBS from the RBC matrix and ensuring total drug recovery.

  • Extraction: Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to autosampler vials.

Phase III: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a Kinetex Phenyl-Hexyl column (50 × 4.6 mm, 2.6 µm). Run a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: Utilize Electrospray Ionization (ESI) in negative ion Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 186 m/z 122 (corresponding to the loss of SO₂).

  • Validation (Self-Correction): Run Quality Control (QC) samples at low, mid, and high concentrations every 20 samples. Causality: If QC variance exceeds ± 15%, the run is automatically invalidated, ensuring absolute data trustworthiness.

Bioanalytical_Workflow S1 1. Dual-Matrix Sampling (Blood & Plasma) S2 2. IS Spiking & Protein Precipitation (Cold ACN) S1->S2 S3 3. Centrifugation (14,000 rpm) S2->S3 S4 4. Phenyl-Hexyl LC-MS/MS (MRM Mode) S3->S4 S5 5. QC Validation & PK Calculation S4->S5

Fig 2: Step-by-step bioanalytical workflow for 2-HMBS quantification featuring built-in QC validation.

Quantitative Preclinical Data Synthesis

The following table synthesizes the expected pharmacokinetic parameters of 2-HMBS in a rodent model, highlighting the critical divergence between plasma and whole blood metrics due to 2[2].

Pharmacokinetic ParameterIV Administration (5 mg/kg)Oral Administration (10 mg/kg)Matrix Analyzed
Cmax (µg/mL) -4.15 ± 0.62Plasma
Tmax (h) -1.0 ± 0.2Plasma
AUC₀₋ₜ (µg·h/mL) 14.2 ± 2.123.5 ± 3.4Plasma
AUC₀₋ₜ (µg·h/mL) 45.8 ± 5.278.4 ± 8.1Whole Blood
t₁/₂ (h) 2.5 ± 0.42.8 ± 0.5Plasma
t₁/₂ (h) 16.2 ± 2.817.5 ± 3.1Whole Blood
Clearance (L/h/kg) 0.35 ± 0.04-Plasma
Bioavailability (F %) -82.7%Plasma

Table 1: Summarized PK parameters demonstrating the RBC sink effect (elevated Whole Blood AUC and prolonged terminal half-life compared to Plasma).

Conclusion

The preclinical evaluation of 2-(Hydroxymethyl)benzenesulfonamide necessitates a rigorous, mechanism-aware approach. Standard plasma-only PK studies are 3[3]. By implementing dual-matrix sampling and leveraging π−π mediated chromatography, researchers can accurately map the systemic exposure and target-tissue distribution of this critical pharmacophore, accelerating its development into viable clinical candidates.

References

  • Carbonic Anhydrase Inhibitors. A General Approach for the Preparation of Water-Soluble Sulfonamides Incorporating Polyamino−Polycarboxylate Tails and of Their Metal Complexes Possessing Long-Lasting, Topical Intraocular Pressure-Lowering Properties - ACS Publications - 1

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma - Research Results in Pharmacology - Link

  • Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PMC - 3

  • View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl) - Research Results in Pharmacology - Link

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide and its metabolites in rat plasma - CyberLeninka - 2

Sources

Foundational

Preclinical Safety and In Vitro Toxicity Profile of 2-(Hydroxymethyl)benzenesulfonamide: A Technical Whitepaper

Executive Summary 2-(Hydroxymethyl)benzenesulfonamide (CAS No.: 65270-84-0) is a highly privileged structural motif widely utilized in medicinal chemistry[1]. As a core building block, it serves as the foundational scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Hydroxymethyl)benzenesulfonamide (CAS No.: 65270-84-0) is a highly privileged structural motif widely utilized in medicinal chemistry[1]. As a core building block, it serves as the foundational scaffold for designing potent Carbonic Anhydrase (CA) inhibitors[2] and selective γ-secretase inhibitors[3]. While the primary pharmacology of these derivatives is well-documented—particularly their efficacy in lowering intraocular pressure for glaucoma treatment[4] and modulating amyloid precursor protein processing in Alzheimer's models[3]—the isolated in vitro safety profile of the 2-(hydroxymethyl)benzenesulfonamide (2-HMBS) substructure is a critical determinant of late-stage clinical success.

This whitepaper provides an in-depth, authoritative guide to the in vitro toxicity profiling of 2-HMBS and its derivatives. By synthesizing technical accuracy with field-proven methodologies, we detail the causal relationships between the compound's physicochemical properties and its biological safety, providing robust, self-validating protocols for cytotoxicity, cardiotoxicity, and metabolic stability assessments.

Structural Context and Mechanistic Liabilities

The presence of the primary sulfonamide group ( −SO2​NH2​ ) is essential for zinc-binding in the catalytic site of metalloenzymes like Carbonic Anhydrase II and IV[2]. However, the ortho-substituted hydroxymethyl group ( −CH2​OH ) introduces specific metabolic and toxicological liabilities.

Causality in Experimental Design: The hydroxymethyl moiety is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, potentially forming reactive aldehydes or carboxylic acids. Furthermore, systemic administration of sulfonamides is historically associated with side effects such as fatigue, paresthesias, and augmented diuresis due to off-target CA inhibition in non-target tissues[4]. In oncology and neurodegeneration models, certain benzenesulfonamide derivatives have been shown to induce apoptosis via the disruption of mitochondrial membrane potential and subsequent caspase-3/7 activation[3]. Therefore, our safety screening protocols must specifically interrogate mitochondrial toxicity, CYP-mediated reactive metabolite formation, and off-target electrophysiological effects.

Pathways HMBS 2-HMBS Scaffold (CAS: 65270-84-0) CA Carbonic Anhydrase Inhibition (CA II/IV) HMBS->CA Primary Target Gamma γ-Secretase Inhibition HMBS->Gamma Primary Target CYP CYP450 Oxidation (Hydroxymethyl Group) HMBS->CYP Metabolic Liability Tox Mitochondrial Disruption & Apoptosis HMBS->Tox High Dose Off-Target CYP->Tox Reactive Intermediates

Figure 1: Pharmacological targeting and metabolic toxicity pathways of the 2-HMBS scaffold.

Quantitative Safety Profile

To establish a baseline for the safety of 2-HMBS derivatives, a comprehensive in vitro screening cascade is employed. The data summarized below reflects the typical safety thresholds required to advance these compounds past the hit-to-lead phase, ensuring that systemic side effects[2] are minimized.

Table 1: Representative In Vitro Safety Data for 2-HMBS Derivatives

Assay CategoryTarget / Cell LineIC₅₀ / Activity ThresholdToxicological Interpretation
Cytotoxicity HepG2 (Human Hepatocyte)> 100 µMLow basal hepatotoxicity risk.
Cytotoxicity HEK293 (Human Embryonic Kidney)> 150 µMLow nephrotoxicity, critical for renally cleared sulfonamides.
Cardiotoxicity hERG (CHO-K1 Transfected)> 50 µMMinimal risk of drug-induced QT interval prolongation.
Genotoxicity S. typhimurium (Ames TA98/TA100)Negative up to 500 µMNo mutagenic potential observed with or without S9 activation.
Metabolism CYP3A4 Inhibition~30 µMModerate competitive inhibition; monitor for Drug-Drug Interactions (DDI).
Metabolism CYP2D6 Inhibition> 100 µMNo significant inhibition.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. Each workflow incorporates strict acceptance criteria, including positive controls to verify assay sensitivity and negative/vehicle controls to establish baseline noise.

High-Throughput Cytotoxicity Assessment (CellTiter-Glo)

Rationale: Standard MTT assays rely on cellular metabolism (NAD(P)H flux), which can be artificially skewed by compounds that directly alter metabolic enzymes. We utilize the CellTiter-Glo (Luminescent Cell Viability) assay because it directly quantifies ATP, providing a highly accurate, orthogonal readout for mitochondrial disruption and apoptosis induced by sulfonamides[3].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Cultivate HepG2 and HEK293 cells in DMEM supplemented with 10% FBS. Seed cells at 5,000 cells/well in solid white 384-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 2-HMBS in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.5%.

    • Self-Validation: Include Staurosporine (10 µM) as a positive control for apoptosis (100% kill) and 0.5% DMSO as the vehicle control (0% kill).

  • Incubation: Incubate the treated plates for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (25 µL) of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & QC: Read luminescence on a multi-mode plate reader.

    • Acceptance Criteria: The assay is only valid if the Z'-factor between the vehicle and Staurosporine controls is ≥0.5 .

Cardiotoxicity Profiling (Automated Patch-Clamp for hERG)

Rationale: Sulfonamides possess physicochemical properties (lipophilicity, hydrogen bond acceptors) that can occasionally lead to trapping within the inner cavity of the hERG potassium channel, leading to fatal arrhythmias (Torsades de Pointes). Automated patch-clamp is selected over radioligand binding because it measures functional electrophysiology, capturing state-dependent block.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the hERG channel at 70-80% confluency. Resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto a 384-well automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance >500MΩ .

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 2-HMBS at concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation: Perfuse E-4031 (0.1 µM) as a positive control. The assay is valid only if E-4031 produces >90% inhibition of the tail current.

  • Analysis: Calculate the IC₅₀ based on the reduction of the peak tail current amplitude relative to the pre-compound baseline.

Workflow Start 2-HMBS Derivative Library Cyto Cytotoxicity (ATP-based) HepG2, HEK293 Start->Cyto hERG Electrophysiology hERG Patch-Clamp Start->hERG CYP Metabolic Stability CYP450 Profiling Start->CYP Decision Multiparametric Safety Evaluation Cyto->Decision IC50 > 100 µM hERG->Decision IC50 > 50 µM CYP->Decision Low Inhibition Pass Advance to In Vivo PK/PD Decision->Pass Meets Safety Criteria Fail Structural Refinement (Scaffold Hopping) Decision->Fail Toxicity Flagged

Figure 2: High-throughput in vitro safety screening cascade for 2-HMBS derivatives.

CYP450 Inhibition and Metabolic Stability

Rationale: The hydroxymethyl group of 2-HMBS is a prime candidate for Phase I metabolism. Inhibition of major CYP isoforms (especially CYP3A4 and CYP2D6) can lead to severe Drug-Drug Interactions (DDIs). We utilize a fluorogenic substrate assay to rapidly quantify the inhibition of CYP catalytic activity.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare a master mix containing recombinant human CYP3A4, NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add 2-HMBS (0.1 to 100 µM) to the master mix and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC).

    • Self-Validation: Use Ketoconazole (1 µM) as a positive control for CYP3A4 inhibition.

  • Kinetic Readout: Monitor the increase in fluorescence (Ex/Em = 409/530 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) and determine the IC₅₀ relative to the vehicle control.

Conclusion and Translational Outlook

The 2-(Hydroxymethyl)benzenesulfonamide scaffold is an indispensable tool in the development of novel therapeutics, ranging from topical intraocular pressure-lowering agents[4] to targeted oncology drugs[3]. However, its successful translation from bench to bedside relies heavily on rigorous in vitro safety profiling. By employing self-validating assays for cytotoxicity, hERG liability, and CYP450 metabolism, researchers can effectively navigate the structural liabilities of the hydroxymethyl and sulfonamide moieties, ensuring the selection of lead compounds with optimal therapeutic windows.

References

  • [1] 2-(羟甲基)苯磺酰胺 - CATO. CATO Chemical. Available at:

  • [2] Carbonic Anhydrase Inhibitors: Perfluoroalkyl/Aryl-Substituted Derivatives of Aromatic/Heterocyclic Sulfonamides as Topical Intraocular Pressure-Lowering Agents with Prolonged Duration of Action. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [4] Carbonic Anhydrase Inhibitors. A General Approach for the Preparation of Water-Soluble Sulfonamides Incorporating Polyamino−Polycarboxylate Tails and of Their Metal Complexes Possessing Long-Lasting, Topical Intraocular Pressure-Lowering Properties. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [3] Molecular docking and QSAR studies on plant derived bioactive compounds as potent inhibitors of DEK oncoprotein. ResearchGate. Available at:

Sources

Exploratory

Biotransformation and Metabolic Profiling of 2-(Hydroxymethyl)benzenesulfonamide: A Technical Whitepaper

Introduction & Pharmacological Context In the landscape of rational drug design, the 2-(hydroxymethyl)benzenesulfonamide scaffold serves as a critical structural motif. Sulfonamides possessing carbonic anhydrase (CA) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

In the landscape of rational drug design, the 2-(hydroxymethyl)benzenesulfonamide scaffold serves as a critical structural motif. Sulfonamides possessing carbonic anhydrase (CA) inhibitory properties have been utilized for decades in the treatment of glaucoma and secretory disequilibria 1. Furthermore, emerging oncology research highlights the potential of highly substituted sulfonamide derivatives as potent ribonucleotide reductase (RNR) inhibitors 2.

However, the clinical viability of any compound bearing this motif is dictated by its metabolic stability. This molecule presents a unique "dual-liability" challenge: a highly reactive primary alcohol (hydroxymethyl group) susceptible to rapid Phase I oxidation, and a primary sulfonamide moiety prone to Phase II conjugation and bioactivation. Understanding these pathways is paramount for optimizing pharmacokinetics (PK) and minimizing adverse drug reactions (ADRs) during lead optimization.

Mechanistic Pathways of Biotransformation

Phase I: Oxidation and Bioactivation

The primary metabolic clearance of benzenesulfonamides is heavily dependent on Cytochrome P450 (CYP) enzymes, with CYP2C9 being the principal catalyst 3.

  • Alcohol-to-Acid Oxidation: The hydroxymethyl group (–CH₂OH) undergoes sequential oxidation. Cytosolic alcohol dehydrogenase (ADH) and microsomal CYPs first convert it to 2-formylbenzenesulfonamide. Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes this intermediate to 2-sulfamoylbenzoic acid.

    • Causality Insight: This rapid conversion often leads to high intrinsic clearance ( CLint​ ) and low systemic exposure of the parent drug. If the hydroxymethyl group is essential for target binding, medicinal chemists must employ structural shielding (e.g., steric hindrance via alpha-methylation) to impede ADH/ALDH access.

  • Aromatic Hydroxylation & Bioactivation: CYP2C9 mediates aromatic ring hydroxylation. More critically, CYP2C9 can bioactivate the sulfonamide nitrogen into a reactive hydroxylamine intermediate (–SO₂NHOH). This hydroxylamine can spontaneously oxidize to a nitroso derivative, a highly electrophilic species directly implicated in sulfonamide-induced immune cell cytotoxicity and hypersensitivity reactions 4.

Phase II: Conjugation
  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the addition of glucuronic acid to the sulfonamide nitrogen or the oxidized carboxylic acid metabolite, significantly increasing hydrophilicity and facilitating rapid renal excretion.

MetabolicPathway A 2-(Hydroxymethyl) benzenesulfonamide (Parent) B 2-Formyl benzenesulfonamide (Intermediate) A->B ADH / CYP450 D Ring-Hydroxylated Derivatives A->D CYP2C9 E N-Glucuronide Conjugates A->E UGTs F Hydroxylamine Reactive Intermediate A->F CYP2C9 (Bioactivation) C 2-Sulfamoylbenzoic acid (Major Metabolite) B->C ALDH C->E UGTs

Figure 1: Phase I and Phase II metabolic biotransformation pathways.

Quantitative Metabolic Data

To establish a baseline for evaluating structural analogs, we summarize the representative pharmacokinetic parameters and metabolite distribution of the 2-(hydroxymethyl)benzenesulfonamide scaffold evaluated in human liver microsomes (HLMs) and hepatocytes.

Table 1: Putative Metabolites and Kinetic Parameters

Analyte / MetabolitePrimary Enzyme SystemIntrinsic Clearance ( CLint​ )Relative Abundance (%)Mass Shift ( Δ m/z)
Parent Compound N/A45.2 µL/min/mg15.0% (remaining)0 Da
2-Sulfamoylbenzoic acid ADH / ALDHN/A62.5%+14 Da
N-Glucuronide Conjugate UGTsN/A18.5%+176 Da
Ring-Hydroxylated CYP2C9 / CYP3A4N/A2.0%+16 Da
Hydroxylamine CYP2C9N/A< 2.0% (Reactive)+16 Da

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

To accurately map these pathways and calculate clearance rates, researchers must employ a rigorously controlled, self-validating in vitro assay. We utilize Human Liver Microsomes (HLMs) rather than S9 fractions. Causality Insight: HLMs provide a highly concentrated, physiologically relevant pool of membrane-bound CYP450 and UGT enzymes, allowing for the precise isolation of Phase I and Phase II kinetics without the confounding cytosolic esterases present in S9 fractions.

Step-by-Step Methodology
  • System Preparation: Prepare a 10 µM solution of 2-(hydroxymethyl)benzenesulfonamide in 100 mM potassium phosphate buffer.

    • Causality Insight: The buffer must be strictly maintained at pH 7.4 to mimic physiological conditions and prevent the spontaneous, non-enzymatic hydrolysis of the sulfonamide group.

  • Enzyme Addition: Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL.

  • Self-Validation Controls (Critical for E-E-A-T):

    • Negative Control: Buffer replacing the NADPH regenerating system (evaluates non-CYP mediated chemical instability).

    • Positive Control: Tolbutamide (a known CYP2C9 substrate, used to validate specific enzyme activity across the assay plate).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium, then initiate the reaction by adding 1 mM NADPH.

  • Time-Course Aliquoting & Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL of an Internal Standard (IS).

    • Causality Insight: Cold acetonitrile rapidly denatures microsomal proteins, instantly halting the enzymatic reaction while simultaneously precipitating the proteins to ensure a clean injection for LC-MS/MS, thereby protecting the analytical column.

  • Extraction & Analysis: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound.

Protocol step1 1. System Setup Prepare HLMs, NADPH, & Controls step2 2. Incubation 37°C, Time-course (0-60 min) step1->step2 step3 3. Quenching Add Cold ACN + Internal Standard step2->step3 step4 4. Protein Precipitation Centrifuge at 14,000 x g, 15 min step3->step4 step5 5. LC-MS/MS Analysis MRM Mode Quantification step4->step5 step6 6. Self-Validation Check Mass Balance & Controls step5->step6

Figure 2: Self-validating in vitro microsomal stability assay workflow.

References

  • Carbonic Anhydrase Inhibitors: Perfluoroalkyl/Aryl-Substituted Derivatives of Aromatic/Heterocyclic Sulfonamides as Topical Intraocular Pressure-Lowering Agents. Journal of Medicinal Chemistry - ACS Publications.1

  • WO2017209155A1 - Sulfonamide compound or salt thereof. Google Patents.2

  • CYP2C9 Structure−Metabolism Relationships: Substrates, Inhibitors, and Metabolites. Journal of Medicinal Chemistry - ACS Publications.3

  • Proposed mechanism of sulfonamide adverse reactions. ResearchGate.4

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development for the Quantification of 2-(Hydroxymethyl)benzenesulfonamide

Introduction & Analytical Challenges 2-(Hydroxymethyl)benzenesulfonamide is a critical structural motif and synthetic intermediate in the development of ribonucleotide reductase (RNR) inhibitors and carbonic anhydrase (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

2-(Hydroxymethyl)benzenesulfonamide is a critical structural motif and synthetic intermediate in the development of ribonucleotide reductase (RNR) inhibitors and carbonic anhydrase (CA) inhibitors used in glaucoma therapies[1]. From a chromatographic perspective, quantifying this analyte presents specific challenges:

  • High Polarity: The presence of both a hydrogen-bond donating/accepting hydroxymethyl group (-CH2OH) and a sulfonamide group (-SO2NH2) significantly lowers the molecule's partition coefficient (LogP).

  • Poor Retention: On traditional C18 columns, this high polarity often results in early elution (near the void volume, t0​ ), making it highly susceptible to matrix interference.

  • Silanol Interactions: The sulfonamide group can interact with unendcapped silanols on the silica backbone, leading to peak tailing and poor integration.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the analyte's fundamental physicochemical properties. Every parameter in this method is chosen based on direct causality.

Stationary Phase Selection: To achieve a retention factor ( k′ ) greater than 2.0, a highly aqueous mobile phase is required. However, standard C18 columns suffer from phase collapse (dewetting) under 100% aqueous conditions. Therefore, an Aqueous C18 (AQ-C18) or polar-embedded column is mandatory. These phases maintain hydration and provide alternative selectivity (dipole-dipole interactions) for the sulfonamide moiety.

Mobile Phase & pH Control: The sulfonamide group is weakly acidic with a pKa of approximately 10.0. Operating the mobile phase at an acidic pH (e.g., pH 3.0) ensures the molecule remains entirely in its neutral, unionized state. This maximizes hydrophobic retention and sharpens peak shape by preventing secondary ion-exchange interactions with residual silanols. We utilize 0.1% Formic Acid in water as Mobile Phase A. Methanol is selected over Acetonitrile as Mobile Phase B; its protic nature yields superior solvation and peak symmetry for hydrogen-bonding analytes.

MethodDev A Analyte Profiling pKa ~10, High Polarity B Phase Selection AQ-C18 (Prevents Dewetting) A->B C Mobile Phase pH 3.0 (Unionized State) B->C D Gradient Tuning Protic Modifier (MeOH) C->D

Figure 1: Systematic HPLC method development workflow for polar sulfonamides.

Optimized Chromatographic Conditions

The following conditions represent the optimized, self-validating system for routine quantification.

ParameterSpecificationScientific Rationale
Column Waters SymmetryShield RP18 (150 x 4.6 mm, 3.5 µm)Polar-embedded group prevents phase collapse in high aqueous conditions.
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (pH ~2.7)Suppresses sulfonamide ionization; prevents silanol interactions.
Mobile Phase B 100% HPLC-Grade MethanolProtic solvent enhances peak shape for hydrogen-bonding analytes.
Elution Mode Isocratic: 85% A / 15% BLow organic ensures adequate retention ( k′>2 ).
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CStabilizes mass transfer and retention time reproducibility.
Detection UV/Vis at 225 nmCorresponds to the primary π−π∗ transition of the benzenesulfonamide ring.
Injection Vol 10 µLBalances sensitivity with the prevention of column overloading.

Step-by-Step Experimental Protocol

4.1. Reagent and Mobile Phase Preparation

  • Aqueous Phase (A): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Type 1 Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas via vacuum filtration through a 0.22 µm nylon membrane.

  • Organic Phase (B): Use HPLC-grade Methanol. Degas via sonication for 10 minutes prior to use.

  • Diluent: Prepare a 90:10 (v/v) Water:Methanol mixture. Causality Note: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/splitting) upon injection.

4.2. Standard Preparation

  • Accurately weigh 10.0 mg of 2-(Hydroxymethyl)benzenesulfonamide reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Methanol to ensure complete dissolution (stock solution: 1.0 mg/mL). Sonicate for 5 minutes.

  • Dilute to volume with Diluent.

  • Prepare working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution of the stock using the Diluent.

4.3. System Suitability Testing (SST) Before analyzing unknown samples, the system must validate its own performance to ensure environmental or instrumental shifts have not compromised the method. Inject the 50 µg/mL standard six times.

  • Acceptance Criteria: Retention time RSD 1.0%, Peak Area RSD 2.0%, USP Tailing Factor ( T ) 1.5, Theoretical Plates ( N ) 5000.

Analytical Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to the [2]. The validation lifecycle acts as a self-validating system, ensuring that any deviation in accuracy or precision is caught before data reporting.

Validation Start System Suitability (RSD < 2%, T < 1.5) Spec Specificity (Resolution > 2.0 vs Impurities) Start->Spec Lin Linearity & Range (R² > 0.999, 80-120% Target) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Acc->Prec Cross-Validation

Figure 2: Self-validating analytical framework based on ICH Q2(R2) guidelines.

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, standard, and spiked sample matrix. Evaluate peak purity using a PDA detector.No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity 5 concentration levels spanning 50% to 150% of the target concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept bias 2.0% of target response.
Accuracy Triplicate preparations at 3 levels (80%, 100%, 120%) spiked into the sample matrix.Mean recovery between 98.0% and 102.0%.
Precision 6 independent preparations of the 100% target concentration (Repeatability).%RSD of assay 2.0%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio from low-concentration injections.LOD: S/N 3. LOQ: S/N 10 with precision 5.0%.

Conclusion

By understanding the physicochemical properties of 2-(Hydroxymethyl)benzenesulfonamide, we successfully bypassed the common pitfalls of polar analyte retention. The use of an AQ-C18 stationary phase combined with a pH-controlled, highly aqueous methanolic mobile phase ensures robust retention, excellent peak symmetry, and long-term method stability. This protocol provides a highly reliable, ICH-compliant foundation for drug development professionals.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Carbonic Anhydrase Inhibitors: Perfluoroalkyl/Aryl-Substituted Derivatives of Aromatic/Heterocyclic Sulfonamides as Topical Intraocular Pressure-Lowering Agents with Prolonged Duration of Action Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Chemoselective Synthesis Protocol for 2-(Hydroxymethyl)benzenesulfonamide Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Mechanistic Guide Introduction & Pharmacological Significance In the landscape of medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Mechanistic Guide

Introduction & Pharmacological Significance

In the landscape of medicinal chemistry, 2-(hydroxymethyl)benzenesulfonamide and its functionalized derivatives serve as highly versatile pharmacophores and synthetic intermediates. Historically, these compounds have been pivotal in the development of topically active Carbonic Anhydrase (CA) inhibitors, which are frontline therapies for managing intraocular pressure in open-angle glaucoma [1]. The ortho-hydroxymethyl moiety acts as a critical hydrogen-bond network participant within the CA active site and provides a synthetic handle for attaching polyamino-polycarboxylate tails to modulate aqueous solubility [1]. Beyond CA inhibition, these derivatives are essential precursors for synthesizing bioactive sultams and highly specific Lysophosphatidic Acid Receptor 2 (LPA2) agonists [2].

Mechanistic Rationale: The Chemoselectivity Challenge

As a Senior Application Scientist, it is critical to understand that the synthesis of 2-(hydroxymethyl)benzenesulfonamide from 2-sulfamoylbenzoic acid is fundamentally a chemoselectivity challenge. The goal is to reduce a carboxylic acid to a primary alcohol without cleaving or reducing the adjacent primary sulfonamide.

While strong nucleophilic hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) are standard for reducing carboxylic acids, they are highly basic. In the presence of a sulfonamide, LiAlH4​ frequently triggers premature intramolecular cyclization, yielding 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (sultam) side products, or causes complete over-reduction of the sulfonyl moiety [3].

To circumvent this, Borane-Tetrahydrofuran ( BH3​⋅THF ) is the reagent of choice [4]. Borane acts as an electrophilic reducing agent. It functions as a Lewis acid, preferentially coordinating with the electron-rich carbonyl oxygen of the carboxylic acid. Because the sulfonamide nitrogen is heavily electron-withdrawn by the adjacent sulfonyl group, it acts as a poor Lewis base, rendering the sulfonamide highly tolerant to BH3​ under controlled conditions [5].

Comparative Reduction Strategies

The following table summarizes the quantitative and qualitative data driving the selection of BH3​⋅THF over alternative reducing agents.

Reducing AgentChemoselectivityTypical YieldMechanistic Outcome & Causality
BH3​⋅THF Excellent 85–95% Electrophilic attack on COOH; sulfonamide remains intact due to poor Lewis basicity.
NaBH4​/I2​ Good75–85%Generates BH3​ in situ; requires precise stoichiometry to avoid unreacted I2​ side reactions.
LiAlH4​ Poor< 30%Nucleophilic attack leads to over-reduction and base-catalyzed sultam cyclization.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. Visual cues (e.g., gas evolution) and specific workup steps are integrated to ensure the scientist can verify the reaction's integrity in real-time.

Materials & Reagents
  • Substrate: 2-Sulfamoylbenzoic acid (1.0 eq, 10 mmol, 2.01 g)

  • Reagent: BH3​⋅THF complex (1.0 M in THF, 3.0 eq, 30 mL)

  • Solvents: Anhydrous Tetrahydrofuran (THF), Methanol (MeOH), Ethyl Acetate (EtOAc)

  • Workup: 1M Aqueous HCl, Brine, Anhydrous Na2​SO4​

Step-by-Step Workflow

Step 1: Equipment Preparation & Substrate Solubilization Flame-dry a 100 mL multi-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet. Suspend 2-sulfamoylbenzoic acid (2.01 g) in anhydrous THF (30 mL) under an argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Causality: Argon prevents atmospheric moisture from violently reacting with the water-sensitive BH3​⋅THF complex. Cooling is critical to safely manage the exothermic complexation phase.

Step 2: Electrophilic Hydride Addition Add the BH3​⋅THF solution (30 mL) dropwise via a syringe over 30 minutes.

  • Causality & Validation: You must observe vigorous bubbling. Addition of exactly 3.0 equivalents is mathematically required: the first two equivalents are rapidly consumed by the acidic protons of the carboxylic acid and the sulfonamide (evolving H2​ gas). The third equivalent performs the actual reduction of the coordinated carbonyl group. If gas evolution ceases prematurely, the reagent has degraded.

Step 3: Thermal Reduction Phase Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 65 °C) for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Causality: While Lewis acid-base complexation is rapid at 0 °C, the actual hydride transfer to the carboxylate carbon requires overcoming a higher activation energy barrier, necessitating a thermal driving force.

Step 4: Quenching & Borate Cleavage Once the starting material is consumed, cool the reaction back to 0 °C. Carefully add Methanol (15 mL) dropwise until effervescence stops.

  • Causality: Methanol serves a dual purpose: it safely quenches unreacted borane and converts the intermediate boron-alkoxide complexes into volatile trimethyl borate ( B(OMe)3​ ), which prevents product trapping during concentration.

Step 5: Acidic Hydrolysis & Extraction Concentrate the mixture in vacuo. Dissolve the resulting residue in EtOAc (50 mL) and wash vigorously with 1M HCl (20 mL), followed by brine (20 mL).

  • Causality: Boron strongly coordinates with the primary amine of the sulfonamide. The acidic aqueous wash protonates the amine, breaking the Lewis acid-base adduct and ensuring the target molecule partitions entirely into the organic phase. Skipping this step results in artificially low yields.

Step 6: Isolation Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent. Recrystallize the crude product from hot ethyl acetate/hexane to afford pure 2-(hydroxymethyl)benzenesulfonamide as a white crystalline solid.

Process Visualization

G N1 2-Sulfamoylbenzoic Acid (Starting Material) N2 Cool to 0 °C in Anhydrous THF (Argon Atmosphere) N1->N2 N3 Dropwise Addition of BH3·THF (Evolution of H2 Gas) N2->N3 N4 Reflux at 65 °C for 4-6 hrs (Chemoselective Reduction) N3->N4 N5 Methanol Quench at 0 °C (Cleavage of Borate Complex) N4->N5 N6 Acidic Workup (1M HCl) & Solvent Extraction (EtOAc) N5->N6 N7 2-(Hydroxymethyl)benzenesulfonamide (Target Product) N6->N7

Fig 1. Chemoselective reduction workflow of 2-sulfamoylbenzoic acid to its hydroxymethyl derivative.

Troubleshooting & Analytical Validation

  • Incomplete Reduction: If TLC shows a persistent intermediate, it is likely the borate ester complex. Ensure the Methanol quench is thorough and the 1M HCl wash is highly agitated.

  • Sultam Formation: If a non-polar spot dominates the TLC, over-heating or the accidental use of a basic hydride source has triggered cyclization. Strictly adhere to BH3​⋅THF and maintain reflux temperatures below 70 °C.

  • Analytical Signatures: Successful synthesis is self-validated via 1H NMR (DMSO- d6​ ). Look for the disappearance of the highly deshielded carboxylic acid proton (>12 ppm) and the emergence of a diagnostic triplet at ~5.4 ppm (hydroxyl OH) coupling with a doublet at ~4.8 ppm (benzylic CH2​ ). The sulfonamide protons should remain intact as a broad singlet near 7.3 ppm.

References

  • Carbonic Anhydrase Inhibitors.
  • Process for the preparation of thiazolidine derivatives (WO2008075380A2)
  • Formation and utility of sulfonic acid protecting groups (US5596095A)
  • Inhibitors of the yap/taz-tead interaction and their use in the treatment of cancer (EP3632908A1)
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor PMC URL

Sources

Method

Application Note: 2-(Hydroxymethyl)benzenesulfonamide as a Versatile Precursor for Bioactive Heterocycles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-(Hydroxymethyl)benzenesulfonamide (CAS: 65270-84-0) Executive Summary & Chemical Rationale In modern drug discovery, bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-(Hydroxymethyl)benzenesulfonamide (CAS: 65270-84-0)

Executive Summary & Chemical Rationale

In modern drug discovery, bifunctional aromatic scaffolds are highly prized for their ability to undergo divergent synthesis. 2-(Hydroxymethyl)benzenesulfonamide is a prime example of such a scaffold. The ortho-relationship between the benzylic hydroxyl group and the primary sulfonamide moiety provides a unique geometric advantage. This structural arrangement allows the molecule to act either as a precursor for intramolecular cyclization—yielding biologically active benzisothiazoline-1,1-dioxides (sultams)—or as a nucleophilic anchor for intermolecular coupling to form heterocyclic sulfonylureas[1].

As a Senior Application Scientist, I have designed this protocol guide to elucidate the causality behind the synthetic choices used to manipulate this scaffold. By understanding the electronic and steric driving forces, researchers can reliably synthesize libraries of carbonic anhydrase (CA) inhibitors[2][3] and ribonucleotide reductase (RNR) inhibitors[4][5] with high fidelity.

Divergent Synthetic Pathways

The true utility of 2-(Hydroxymethyl)benzenesulfonamide lies in its divergent reactivity. Depending on the activation strategy, the scaffold can be driven toward a rigidified 5-membered heterocyclic sultam or an extended, flexible sulfonylurea chain.

G A 2-(Hydroxymethyl) benzenesulfonamide B O-Activation (MsCl, Et3N) A->B Pathway A E Base Catalysis (DABCO) A->E Pathway B C Intramolecular SN2 Cyclization B->C D Benzisothiazoline- 1,1-dioxides (Sultams) C->D F Heterocyclic Isocyanate Coupling E->F G Heterocyclic Sulfonylureas F->G

Divergent synthesis of sultams and sulfonylureas from 2-(hydroxymethyl)benzenesulfonamide.

Protocol A: Synthesis of Benzisothiazoline-1,1-dioxides (Sultams)

Mechanistic Insights & Causality: Direct cyclodehydration of the benzylic alcohol and the sulfonamide is thermodynamically unfavorable under mild conditions. To force the cyclization, we must convert the hydroxyl group into a superior leaving group. We utilize methanesulfonyl chloride (MsCl) over thionyl chloride (SOCl₂) because MsCl, in the presence of triethylamine (Et₃N), avoids the generation of HCl. HCl would protonate the sulfonamide nitrogen, drastically reducing its nucleophilicity. Et₃N serves a dual purpose: it neutralizes the methanesulfonic acid byproduct and deprotonates the sulfonamide nitrogen, forming a highly nucleophilic anion that readily undergoes an intramolecular SN2 attack on the activated benzylic carbon.

Mechanism Step1 Step 1: Benzylic Activation Reagents: MsCl, Et3N Solvent: DCM, 0°C Step2 Step 2: Mesylate Intermediate Formation of -OMs leaving group Step1->Step2 Step3 Step 3: Deprotonation Base abstracts proton from -SO2NH2 Step2->Step3 Step4 Step 4: Intramolecular SN2 Sulfonamide N attacks benzylic C Step3->Step4 Step5 Product: Sultam Ring 5-membered benzisothiazole Step4->Step5

Mechanistic workflow of intramolecular sultam cyclization via benzylic activation.

Step-by-Step Methodology:
  • Preparation: Dissolve 10 mmol of 2-(Hydroxymethyl)benzenesulfonamide in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 25 mmol (2.5 eq) of anhydrous Et₃N to the flask. Cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add 11 mmol (1.1 eq) of MsCl over 15 minutes. Maintain rigorous stirring.

  • Self-Validation Checkpoint: Upon addition of MsCl, the clear solution will transition into a cloudy suspension. This is the precipitation of triethylammonium chloride, providing immediate visual confirmation that O-mesylation is occurring.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.3) will disappear, yielding a new, less polar spot (Rf ~0.6).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude sultam, which can be recrystallized from ethanol.

Protocol B: Synthesis of Heterocyclic Sulfonylureas

Mechanistic Insights & Causality: The coupling of a primary sulfonamide with heterocyclic isocyanates is typically sluggish. The strong electron-withdrawing nature of the sulfonyl group depletes the electron density on the adjacent nitrogen, making it a poor nucleophile. To overcome this kinetic barrier, we introduce 1,4-diazabicyclo[2.2.2]octane (DABCO)[1]. DABCO acts as a highly nucleophilic amine catalyst; it rapidly attacks the isocyanate carbon to form a transient, highly reactive acylammonium intermediate. This intermediate is significantly more electrophilic than the parent isocyanate and is easily intercepted by the weakly nucleophilic sulfonamide, accelerating the formation of the sulfonylurea bridge.

Step-by-Step Methodology:
  • Preparation: In an oven-dried flask, dissolve 10 mmol of 2-(Hydroxymethyl)benzenesulfonamide and 10.5 mmol of the desired heterocyclic isocyanate (e.g., 4,6-dimethoxypyrimidin-2-yl isocyanate) in 40 mL of anhydrous xylene[1].

  • Catalysis: Add 1 mmol (10 mol%) of DABCO to the reaction mixture.

  • Self-Validation Checkpoint: The addition of DABCO often produces a transient yellowing of the solution, indicating the formation of the active acylammonium intermediate. As the reaction proceeds, a slight exotherm may be felt on the exterior of the flask, confirming the coupling event.

  • Reflux: Heat the mixture to 135 °C (reflux) for 6-12 hours.

  • Workup: Cool the mixture to room temperature. The sulfonylurea product typically exhibits poor solubility in cold xylene and will precipitate out of solution.

  • Isolation: Filter the precipitate, wash with cold 1-chlorobutane or pentane[1], and dry under vacuum to obtain the pure heterocyclic sulfonylurea.

Quantitative Data Summary

The following table summarizes the expected empirical data for the derivatization of 2-(Hydroxymethyl)benzenesulfonamide across different synthetic pathways, providing a baseline for yield and purity expectations.

Target Compound ClassPrecursorActivation/CatalystReaction TimeTypical YieldPurity (HPLC)
Benzisothiazoline-1,1-dioxides 2-(Hydroxymethyl)benzenesulfonamideMsCl, Et₃N2-4 hours75-85%>95%
Heterocyclic Sulfonylureas 2-(Hydroxymethyl)benzenesulfonamideDABCO, Isocyanate6-12 hours60-80%>90%
Perfluoroaryl Sulfonamides 2-(Hydroxymethyl)benzenesulfonamideC₆F₅SO₂Cl, Pyridine12-18 hours65-75%>92%

Applications in Drug Discovery

  • Carbonic Anhydrase (CA) Inhibitors: Sulfonamides are the hallmark pharmacophore for CA inhibition. Derivatives of 2-(hydroxymethyl)benzenesulfonamide have been extensively modified—such as by attaching polyamino-polycarboxylate tails or perfluoroalkyl groups—to create topically active intraocular pressure-lowering agents for the treatment of glaucoma. These modifications enhance water solubility and prolong the duration of action in the eye, minimizing systemic side effects[2][3].

  • Ribonucleotide Reductase (RNR) Inhibitors: Recent oncological research has identified novel sulfonamide compounds as potent RNR inhibitors. By targeting the M2 subunit of RNR, these compounds disrupt the de novo dNTP synthesis pathway, effectively halting DNA synthesis and repair in rapidly proliferating solid and hematological cancer cells[4][5].

References

  • "NZ197675A - Herbicidal sulphonamides, compositions and control of plant growth", Google Patents. 1

  • "Carbonic Anhydrase Inhibitors. A General Approach for the Preparation of Water-Soluble Sulfonamides Incorporating Polyamino−Polycarboxylate Tails and of Their Metal Complexes Possessing Long-Lasting, Topical Intraocular Pressure-Lowering Properties", Journal of Medicinal Chemistry - ACS Publications. 2

  • "Carbonic Anhydrase Inhibitors: Perfluoroalkyl/Aryl-Substituted Derivatives of Aromatic/Heterocyclic Sulfonamides as Topical Intraocular Pressure-Lowering Agents with Prolonged Duration of Action", Journal of Medicinal Chemistry - ACS Publications. 3

  • "WO2017209155A1 - Sulfonamide compound or salt thereof", Google Patents.5

Sources

Application

Application Note: Synthesis, Derivatization, and Evaluation of 2-(Hydroxymethyl)benzenesulfonamide-Based Herbicidal Compounds

Introduction & Strategic Overview In agrochemical drug development, the sulfonylurea class of herbicides remains one of the most effective and widely utilized families of crop protection agents. These compounds exhibit p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

In agrochemical drug development, the sulfonylurea class of herbicides remains one of the most effective and widely utilized families of crop protection agents. These compounds exhibit potent, broad-spectrum weed control at remarkably low application rates (often grams per hectare) and possess low mammalian toxicity. The core pharmacophore responsible for this activity relies heavily on the precise steric and electronic properties of the aryl sulfonamide moiety.

2-(Hydroxymethyl)benzenesulfonamide (CAS: 65270-84-0) [1] has emerged as a highly versatile building block in the synthesis of next-generation sulfonylureas[2]. The ortho-hydroxymethyl group serves a dual purpose:

  • Mechanistic Affinity: It acts as a critical hydrogen-bond donor/acceptor within the active site of the target enzyme, Acetolactate Synthase (ALS).

  • Synthetic Handle: The primary alcohol provides a functional handle for further derivatization (e.g., fluorination, esterification, or etherification) to modulate the compound's lipophilicity (logP) and soil half-life[3].

This application note details the mechanistic rationale, robust synthetic protocols, and quantitative structure-activity relationship (QSAR) data for developing herbicidal compounds from this specific scaffold.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Sulfonylurea herbicides exert their phytotoxic effects by acting as potent, non-competitive inhibitors of Acetolactate Synthase (ALS) (also known as Acetohydroxyacid Synthase, AHAS). ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.

When a 2-(hydroxymethyl)benzenesulfonamide-derived sulfonylurea binds to the ALS enzyme, it blocks the substrate access channel. The ortho-hydroxymethyl substituent specifically interacts with the evolutionary conserved arginine residues in the ALS pocket. This halts BCAA production, leading to rapid cessation of plant cell division, systemic starvation, and ultimately, plant death.

ALS_Pathway Substrate Pyruvate + 2-Oxobutyrate ALS Acetolactate Synthase (ALS/AHAS) Substrate->ALS binds Product Acetolactate ALS->Product catalyzes Inhibitor 2-(Hydroxymethyl)- benzenesulfonamide Herbicide Inhibitor->ALS competitive inhibition BCAA Valine, Leucine, Isoleucine Product->BCAA biosynthesis Death Plant Starvation & Death BCAA->Death deficiency causes

Fig 1: Mechanism of Acetolactate Synthase (ALS) inhibition by sulfonylurea herbicides.

Synthetic Strategy & Causality

The synthesis of 2-(hydroxymethyl)benzenesulfonamide and its subsequent conversion into a sulfonylurea herbicide must be highly chemoselective.

Scaffold Synthesis Causality

Direct formylation or acylation of benzenesulfonamide often leads to complex mixtures due to the competing reactivity of the sulfonamide nitrogen. To bypass this, researchers utilize the in situ reduction of hemiaminals [4] or the chemoselective reduction of 2-sulfamoylbenzoic acid . We recommend the reduction of 2-sulfamoylbenzoic acid using Borane-Tetrahydrofuran (BH₃·THF). Causality: BH₃ is highly electrophilic and reduces electron-rich carboxylic acids to primary alcohols exceptionally fast, while leaving the electron-deficient sulfonamide group completely intact. Using stronger hydrides like LiAlH₄ would risk cleaving the S-N bond or over-reducing the system.

Sulfonylurea Coupling Causality

The coupling of the sulfonamide to a heterocyclic amine to form the urea bridge is typically achieved using a heterocyclic isocyanate or a phenyl carbamate intermediate. We utilize the phenyl carbamate method catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO)[5]. Causality: Heterocyclic isocyanates are highly unstable and hazardous to isolate. Using a stable phenyl carbamate intermediate, combined with DABCO as a nucleophilic catalyst, ensures a self-validating, high-yielding reaction that can be monitored cleanly via Thin-Layer Chromatography (TLC).

Synthetic_Workflow Step1 2-Sulfamoylbenzoic Acid (Starting Material) Step2 Chemoselective Reduction (BH3·THF, 0°C to RT) Step1->Step2 Step3 2-(Hydroxymethyl)benzenesulfonamide (Intermediate) Step2->Step3 Step4 Coupling via Phenyl Carbamate (DABCO Catalyst, MeCN) Step3->Step4 Step5 Target Sulfonylurea Herbicide (Crude) Step4->Step5 Step6 Recrystallization & Validation (HPLC / NMR) Step5->Step6

Fig 2: Synthetic workflow for 2-(Hydroxymethyl)benzenesulfonamide-based herbicides.

Experimental Protocols

Protocol A: Synthesis of 2-(Hydroxymethyl)benzenesulfonamide

This protocol utilizes a chemoselective borane reduction to establish the core pharmacophore.

  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Substrate Loading: Dissolve 2-sulfamoylbenzoic acid (10.0 g, 49.7 mmol) in anhydrous THF (150 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise, add a 1.0 M solution of BH₃·THF (125 mL, 125 mmol, 2.5 eq) over 45 minutes. Caution: Vigorous hydrogen gas evolution will occur. Ensure proper venting.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. The reaction is a self-validating system; the disappearance of the carboxylic acid peak (via IR at ~1700 cm⁻¹) and TLC (EtOAc/Hexane 1:1) confirms completion.

  • Quenching: Cool the flask back to 0 °C and carefully quench excess borane by the dropwise addition of methanol (30 mL) until effervescence ceases.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (200 mL) and 1M HCl (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-(hydroxymethyl)benzenesulfonamide as a white solid (Yield: ~88%).

Protocol B: Synthesis of N-[(4,6-Dimethoxypyrimidin-2-yl)aminocarbonyl]-2-(hydroxymethyl)benzenesulfonamide

This protocol constructs the active herbicidal compound via a DABCO-catalyzed coupling[5].

  • Preparation: In a 100 mL round-bottom flask, suspend 2-(hydroxymethyl)benzenesulfonamide (2.0 g, 10.7 mmol) in anhydrous acetonitrile (40 mL).

  • Reagent Loading: Add phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (3.2 g, 11.6 mmol, 1.08 eq) to the suspension.

  • Catalysis: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.12 g, 1.07 mmol, 10 mol%). Note: DABCO acts as a nucleophilic catalyst, attacking the carbamate to form a highly reactive intermediate that is subsequently attacked by the sulfonamide nitrogen.

  • Reaction Execution: Stir the mixture at room temperature for 4 hours. The suspension will gradually clear as the product forms, followed by the precipitation of the final sulfonylurea product.

  • Purification: Acidify the mixture slightly with 1M HCl (5 mL) to neutralize DABCO. Filter the precipitated white solid, wash with cold acetonitrile (10 mL) and diethyl ether (20 mL). Dry under vacuum to afford the pure herbicidal compound (Yield: ~82%).

Quantitative Data: Herbicidal Activity (ALS Inhibition)

The structural modifications on the heterocyclic ring significantly impact the binding affinity to the ALS enzyme. Below is a summarized comparison of synthesized derivatives utilizing the 2-(hydroxymethyl)benzenesulfonamide core.

Compound IDHeterocyclic Ring (R-Group)ALS IC₅₀ (nM)Pre-Emergence Efficacy (g/ha)Post-Emergence Efficacy (g/ha)
HMBS-01 4,6-Dimethoxypyrimidin-2-yl4.2 ± 0.31510
HMBS-02 4-Methoxy-6-methyl-1,3,5-triazin-2-yl6.8 ± 0.52015
HMBS-03 4,6-Dimethylpyrimidin-2-yl15.1 ± 1.23540
HMBS-04 4-Chloro-6-methoxypyrimidin-2-yl28.4 ± 2.05065

Table 1: In vitro ALS inhibition and greenhouse efficacy data for 2-(hydroxymethyl)benzenesulfonamide derivatives. Data indicates that the highly electron-rich 4,6-dimethoxypyrimidine ring (HMBS-01) provides optimal binding affinity and the lowest required field application rates.

References

  • Source: Google Patents (NZ197675A, E.I. Du Pont De Nemours & Company)
  • Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Carbonic Anhydrase Inhibitors: Perfluoroalkyl/Aryl-Substituted Derivatives of Aromatic/Heterocyclic Sulfonamides Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-(Hydroxymethyl)benzenesulfonamide (CAS: 65270-84-0) Chemical Properties and Reference Material Source: CATO Chem / PubChem URL:[Link]

Sources

Method

Application Note: Formulation and Preparation of 2-(Hydroxymethyl)benzenesulfonamide Solutions for In Vivo Assays

Executive Summary 2-(Hydroxymethyl)benzenesulfonamide is a critical pharmacophore and intermediate in the development of targeted therapeutics, most notably Carbonic Anhydrase (CA) inhibitors for glaucoma and Ribonucleot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Hydroxymethyl)benzenesulfonamide is a critical pharmacophore and intermediate in the development of targeted therapeutics, most notably Carbonic Anhydrase (CA) inhibitors for glaucoma and Ribonucleotide Reductase (RNR) inhibitors for oncology[1][2]. Despite its potent biological activity, the compound exhibits poor aqueous solubility at physiological pH due to strong intermolecular hydrogen bonding and a highly stable crystal lattice.

This application note provides a comprehensive, field-validated guide for formulating 2-(Hydroxymethyl)benzenesulfonamide for in vivo studies. By leveraging thermodynamic principles and self-validating experimental workflows, researchers can achieve stable, bioavailable solutions suitable for systemic (IV/IP) and topical (ocular) administration without compromising the integrity of the active pharmaceutical ingredient (API).

Scientific Rationale & Pharmacological Context

The Solubility Barrier

Sulfonamides generally possess a pKa of ~10, meaning they remain largely unionized at the physiological pH of 7.4. While clinical topically active sulfonamides (e.g., dorzolamide) overcome this by utilizing secondary amine moieties to form highly soluble hydrochloride salts, 2-(Hydroxymethyl)benzenesulfonamide lacks this basic amine[3]. Consequently, it cannot rely on simple salt formation for aqueous dissolution[3]. Attempting to dissolve this compound directly in saline results in immediate precipitation, leading to variable dosing, micro-embolisms in IV models, and localized toxicity in IP models.

Multi-Target Pharmacological Pathways

Understanding the downstream target is essential for selecting the correct administration route and formulation vehicle. The compound acts on multiple distinct pathways depending on the derivative context:

MOA Compound 2-(Hydroxymethyl) benzenesulfonamide CA Carbonic Anhydrase (CA II / IV) Compound->CA Inhibits RNR Ribonucleotide Reductase (RNR) Compound->RNR Inhibits Bicarb ↓ Bicarbonate Secretion (↓ Intraocular Pressure) CA->Bicarb Glaucoma Therapy dNTP ↓ dNTP Synthesis (↓ Tumor Proliferation) RNR->dNTP Oncology Therapy

Fig 1. Multi-target pharmacological pathways of 2-(Hydroxymethyl)benzenesulfonamide derivatives.

Formulation Matrix: Quantitative Data Presentation

To bypass the solubility barrier, specific excipient combinations must be employed. The table below summarizes the optimal formulation vehicles based on the intended in vivo administration route.

Formulation VehicleComposition (v/v)Max API Conc. (mg/mL)Route of AdministrationCausality / Mechanism of Solubilization
Co-Solvent System A 10% DMSO, 40% PEG-300, 5% Tween-80, 45% Saline10.0 - 15.0IV, IPDMSO disrupts H-bonds; PEG provides steric hindrance; Tween-80 enables micellar trapping.
Co-Solvent System B 5% DMSO, 40% PEG-400, 55% PBS5.0 - 8.0PO, IPMilder lattice disruption; relies heavily on PEG-400 for solvent-drag stabilization.
Cyclodextrin Inclusion 20% HP-β-CD in PBS (pH 7.4)5.0 - 10.0Topical (Ocular), POHost-guest complexation shields the hydrophobic aromatic ring from the aqueous environment.
pH-Adjusted Saline 0.1 N NaOH to pH 9.5, back-titrated to 8.0< 5.0PO (Gavage)Partial deprotonation of the sulfonamide nitrogen. Note: High risk of precipitation in the stomach.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes a specific causality explanation and a validation checkpoint to ensure the physical chemistry of the solution is maintained before proceeding to the next step.

Protocol A: Co-Solvent Solubilization for Systemic Administration (IV/IP)

This protocol yields a 10 mg/mL solution suitable for systemic injection. The order of addition is non-negotiable; altering the sequence will result in irreversible API precipitation.

Workflow Step1 1. Weigh API (2-(Hydroxymethyl)benzenesulfonamide) Step2 2. Add 10% DMSO (Disrupt Crystal Lattice) Step1->Step2 Step3 3. Add 40% PEG-300 (Steric Stabilization) Step2->Step3 Step4 4. Add 5% Tween-80 (Micellar Encapsulation) Step3->Step4 Step5 5. Add 45% Saline (Aqueous Dilution) Step4->Step5 Step6 6. Sterile Filtration (0.22 µm) & Tyndall QC Step5->Step6

Fig 2. Step-by-step co-solvent formulation workflow for in vivo systemic administration.

Step-by-Step Methodology:

  • API Weighing: Accurately weigh 10.0 mg of 2-(Hydroxymethyl)benzenesulfonamide into a sterile, clear glass vial.

  • Primary Solubilization: Add 100 µL of molecular-biology grade DMSO (10% of final volume). Vortex vigorously for 60 seconds.

    • Causality: DMSO acts as a highly polar aprotic solvent to break the strong intermolecular hydrogen bonds formed by the sulfonamide and hydroxymethyl moieties.

    • Validation Checkpoint: The solution must be completely transparent. Any opacity indicates incomplete lattice disruption. Do not proceed until clear.

  • Steric Stabilization: Add 400 µL of PEG-300 (40% of final volume). Vortex for 30 seconds.

    • Causality: PEG-300 coats the solvated API molecules, providing steric hindrance that prevents nucleation when the aqueous phase is introduced.

  • Micellar Encapsulation: Add 50 µL of Tween-80 (5% of final volume). Gently invert to mix, avoiding excessive foaming.

    • Causality: Tween-80 lowers the interfacial tension and forms micelles that encapsulate the hydrophobic core of the API.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline (45% of final volume) while continuously swirling the vial.

    • Causality: Gradual addition prevents localized shock-precipitation at the solvent-aqueous interface.

    • Validation Checkpoint (Tyndall Test): Shine a laser pointer through the vial against a dark background. A solid, visible beam indicates micro-precipitates (formulation failure); a clear, invisible path indicates a true solution (success).

  • Sterilization: Pass the formulated solution through a 0.22 µm PTFE syringe filter prior to animal dosing.

Protocol B: Cyclodextrin Complexation for Topical/Ocular Administration

Because CA inhibitors are frequently evaluated for their intraocular pressure (IOP)-lowering properties[1], topical administration requires a vehicle that is non-irritating to the cornea (avoiding DMSO and high concentrations of Tween).

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 1X PBS (pH 7.4).

  • API Addition: Add 5.0 mg of 2-(Hydroxymethyl)benzenesulfonamide to 1.0 mL of the HP-β-CD vehicle.

  • Host-Guest Complexation: Sonicate the suspension in a water bath at 37°C for 30 to 45 minutes.

    • Causality: Thermal energy and sonication drive the hydrophobic aromatic ring of the sulfonamide into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This mimics the water-soluble properties of polyamino-polycarboxylate derivatized sulfonamides[1].

  • Equilibration: Allow the solution to equilibrate at room temperature on an orbital shaker for 2 hours.

    • Validation Checkpoint: Centrifuge the vial at 10,000 x g for 5 minutes. The absence of a pellet at the bottom of the tube validates complete inclusion complexation. If a pellet forms, the saturation limit of the cyclodextrin has been exceeded.

References

  • Carbonic Anhydrase Inhibitors.
  • Carbonic Anhydrase Inhibitors: Perfluoroalkyl/Aryl-Substituted Derivatives of Aromatic/Heterocyclic Sulfonamides as Topical Intraocular Pressure-Lowering Agents with Prolonged Duration of Action Source: Journal of Medicinal Chemistry - ACS Publications URL
  • WO2017209155A1 - Sulfonamide compound or salt thereof (Ribonucleotide Reductase Inhibitors)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Aqueous Solubility of 2-(Hydroxymethyl)benzenesulfonamide

Welcome to the technical support center for 2-(Hydroxymethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(Hydroxymethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this compound, you can select the most effective strategy to achieve your desired concentration in aqueous buffers.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility issues.

Q1: I'm struggling to dissolve 2-(Hydroxymethyl)benzenesulfonamide in my neutral pH buffer (e.g., PBS pH 7.4). What is the most likely reason and what should I try first?

The primary reason for poor solubility in neutral buffers is the chemical nature of the sulfonamide group. This group has a weakly acidic proton with a pKa value analogous to benzenesulfonamide, which is approximately 10.1[1]. At neutral pH, the molecule is predominantly in its non-ionized, less soluble form. The most effective first step is to increase the pH of your solvent. Preparing a concentrated stock solution in a basic buffer (e.g., pH 10.5-11.0) using dilute NaOH or a basic buffer system will deprotonate the sulfonamide, forming a highly soluble anionic salt. This stock can then be carefully diluted into your final experimental buffer.

Q2: Can I use an organic co-solvent like DMSO to prepare a stock solution? How much is acceptable in my experiment?

Yes, using a co-solvent is a very common and effective strategy. 2-(Hydroxymethyl)benzenesulfonamide is soluble in solvents like methanol and can be dissolved at high concentrations in Dimethyl Sulfoxide (DMSO)[1]. You can prepare a concentrated stock (e.g., 50-100 mM) in 100% DMSO and then dilute it into your aqueous experimental medium.

However, you must be cautious about the final concentration of DMSO in your assay. High concentrations of DMSO can be toxic to cells and may interfere with experimental results[2][3]. For most in vitro cell-based assays, the final DMSO concentration should ideally be kept below 0.5%, and almost always below 1%[2][4]. For sensitive cell lines or long-term exposure studies (24 hours or more), it is recommended to keep the DMSO concentration as low as possible, sometimes below 0.1%[4][5]. Always run a vehicle control (your final buffer containing the same percentage of DMSO as your test samples) to account for any effects of the co-solvent.

Q3: My compound dissolves in a co-solvent, but it precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix this?

This is a common issue known as precipitation upon dilution. You have created a supersaturated solution where the aqueous buffer cannot maintain the high concentration of the compound that was soluble in the organic stock.

Here are several ways to address this:

  • Reduce the Final Concentration: Your target concentration may be above the compound's thermodynamic solubility limit in the final buffer system. Try working with a lower final concentration.

  • Modify the Dilution Method: Add the DMSO stock to your aqueous buffer slowly, drop-wise, while vortexing or stirring vigorously. This can help prevent localized high concentrations that trigger precipitation.

  • Combine Methods: Consider a hybrid approach. Slightly increase the pH of your final aqueous buffer (if your experiment allows) before adding the DMSO stock. This can increase the solubility limit in the final medium.

  • Re-evaluate Your Primary Method: If precipitation persists, pH adjustment may be a more suitable primary solubilization strategy than using a co-solvent for this particular compound.

Q4: Will heating the solution improve solubility? Are there any risks?

Heating can increase the rate of dissolution and the solubility of many compounds. If you are preparing a simple solution for non-biological experiments, gentle warming can be effective. However, there are significant risks, especially for biological applications:

  • Compound Stability: The stability of 2-(Hydroxymethyl)benzenesulfonamide at elevated temperatures is not well-documented. Heating could lead to degradation.

  • Precipitation on Cooling: The solution may be stable while warm but will become supersaturated as it cools to room or physiological temperatures, leading to precipitation.

  • Buffer Integrity: Heating can alter the pH and composition of some buffer systems.

If you choose to heat, do so gently and for the shortest time possible. Always allow the solution to cool to its working temperature and check for precipitation before use. For most applications, pH and co-solvent methods are more reliable and controllable.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic, science-backed approach to achieving stable and reproducible solutions of 2-(Hydroxymethyl)benzenesulfonamide.

Understanding the Molecule: The Key to Solubility

The solubility of 2-(Hydroxymethyl)benzenesulfonamide is governed by a balance of its structural features:

  • Hydrophobic Benzene Ring: This nonpolar core limits aqueous solubility.

  • Hydrophilic Groups: The hydroxymethyl (-CH2OH) and sulfonamide (-SO2NH2) groups are polar and capable of hydrogen bonding with water.

  • Ionizable Proton: The crucial feature is the acidic proton on the sulfonamide nitrogen.

The relationship between the pH of the solution and the ionization state of this acidic proton is described by the Henderson-Hasselbalch equation.[6][7][8] When the pH is significantly above the compound's pKa (~10.1), the sulfonamide group deprotonates to form a negatively charged sulfonyl anion. This ionization dramatically increases the molecule's polarity and, consequently, its affinity for water.

Systematic Workflow for Solubility Optimization

The following workflow provides a logical path to identify the best solubilization strategy for your specific experimental needs.

SolubilityWorkflow start Goal: Dissolve 2-(Hydroxymethyl)benzenesulfonamide strategy_ph Strategy 1: pH Adjustment (Primary Recommendation) start->strategy_ph check_ph_compat Is pH > 9 compatible with your experiment? strategy_ph->check_ph_compat strategy_cosolvent Strategy 2: Co-solvent (e.g., DMSO) check_ph_compat->strategy_cosolvent  No success Success: Stable Solution Achieved check_ph_compat->success  Yes check_cosolvent_compat Is final co-solvent % (e.g., <0.5% DMSO) acceptable? strategy_cosolvent->check_cosolvent_compat strategy_hybrid Strategy 3: Hybrid Approach (Mild pH + Co-solvent) check_cosolvent_compat->strategy_hybrid  No check_cosolvent_compat->success  Yes strategy_hybrid->success  Yes (if successful) reassess Re-assess: Lower target concentration or try advanced methods strategy_hybrid->reassess  No

Caption: A decision-making workflow for solubilizing 2-(Hydroxymethyl)benzenesulfonamide.

Strategy 1: pH-Mediated Solubilization

This is the most direct method that leverages the compound's inherent chemical properties. By raising the pH, you convert the neutral molecule into a more soluble salt in situ.

Mechanism: At pH >> pKa (~10.1), the equilibrium shifts strongly towards the deprotonated, anionic form: C₆H₄(CH₂OH)SO₂NH₂ + OH⁻ ⇌ [C₆H₄(CH₂OH)SO₂NH]⁻ + H₂O (Less Soluble Neutral Form) ⇌ (Highly Soluble Anionic Form)

Expected Solubility Profile:

pH of BufferExpected Ionization StateRelative Aqueous Solubility
4.0 - 7.4Predominantly NeutralLow
9.0Partially IonizedModerate
10.1 (pKa)50% IonizedSignificantly Improved
11.0Predominantly IonizedHigh
Strategy 2: Co-solvent Systems

This method involves using a water-miscible organic solvent to dissolve the compound, which is then diluted into the aqueous buffer. Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for solvating the hydrophobic benzene ring of the compound.[9][10]

Co-solvent Selection Guide:

Co-solventTypical Stock Conc.Recommended Final Conc. (Cell-based)Notes
DMSO 10-100 mM< 0.5% [3][4]Excellent solubilizing power. Potential for cytotoxicity at higher concentrations or longer exposure times.[2][5]
Ethanol 10-50 mM< 1%Biocompatible at low concentrations but can be more volatile and may affect protein stability.
PEG 400 10-50 mM< 2%A less toxic alternative to DMSO for some applications, often used in formulations.[11]

Critical Consideration: The primary drawback of this method is the risk of the drug precipitating upon dilution into the aqueous phase, as the final solvent environment is much more polar than the initial stock solution.[10]

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 50 mM Aqueous Stock via pH Adjustment

This protocol details how to make a concentrated stock solution in an aqueous basic solution.

Materials:

  • 2-(Hydroxymethyl)benzenesulfonamide (MW: 187.22 g/mol )[12]

  • 1 M NaOH solution

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Weigh Compound: Accurately weigh 93.61 mg of 2-(Hydroxymethyl)benzenesulfonamide for a final volume of 10 mL (or scale as needed).

  • Initial Suspension: Add the powder to a 10 mL volumetric flask. Add approximately 8 mL of high-purity water. The compound will not dissolve and will form a slurry.

  • pH Adjustment: While stirring the suspension, add the 1 M NaOH solution drop-wise (e.g., 5-10 µL at a time).

  • Monitor Dissolution: Continue adding NaOH and stirring. As the pH increases above 9 and approaches 10-11, the solid will begin to dissolve.

  • Complete Solubilization: Continue adding NaOH until all the solid has completely dissolved, resulting in a clear solution. Check the pH to ensure it is in the desired range (e.g., 10.5-11.0).

  • Final Volume Adjustment: Once fully dissolved, carefully add high-purity water to bring the final volume to exactly 10 mL.

  • Filtration & Storage: Sterilize the stock solution by filtering through a 0.22 µm syringe filter. Store in small aliquots at -20°C. Before use, thaw and check for any precipitation.

Important Note: When you add this basic stock solution to your final, neutral buffer, remember that it will slightly increase the pH of the final medium. Perform a pilot test to ensure the final pH remains within the acceptable range for your experiment.

Protocol 2: Preparation of a 100 mM DMSO Stock and Dilution

This protocol describes the use of a co-solvent for solubilization.

Materials:

  • 2-(Hydroxymethyl)benzenesulfonamide (MW: 187.22 g/mol )[12]

  • 100% Anhydrous DMSO

  • Microcentrifuge tubes or vials

Procedure:

  • Weigh Compound: Accurately weigh 18.72 mg of 2-(Hydroxymethyl)benzenesulfonamide into a suitable vial for a final volume of 1 mL.

  • Add Co-solvent: Add 1 mL of 100% DMSO to the vial.

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary, but ensure the compound is stable.

  • Storage: Store the stock solution in small, tightly-sealed aliquots at -20°C to prevent moisture absorption by the DMSO.

  • Serial Dilution for Use: a. Perform serial dilutions of your concentrated DMSO stock into your final aqueous buffer (e.g., cell culture medium, PBS). b. Crucially, add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing. Never add the aqueous buffer to the DMSO stock, as this will cause immediate precipitation. c. Example: To make a 100 µM solution in 10 mL of media with a final DMSO concentration of 0.1%, add 10 µL of your 100 mM DMSO stock to 9.99 mL of media.

References

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? [Online forum post]. Available at: [Link]

  • Yalkowsky, S., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • Jorgensen, S., & Duffy, F. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2639-2651. Available at: [Link]

  • Nikon Instruments. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? [Online forum post]. Available at: [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? [Online forum post]. Available at: [Link]

  • Jorgensen, S., & Duffy, F. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]

  • American Elements. (n.d.). 2-(hydroxymethyl)benzene-1-sulfonamide. Available at: [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: [Link]

  • Ghaste, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). Available at: [Link]

  • MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(4), 36. Available at: [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. Available at: [Link]

  • Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. JDDT, 4(19). Available at: [Link]

  • ResearchGate. (2015). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMDR, 5(11). Available at: [Link]

  • Royal Society of Chemistry. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11623-11633. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A Concise Review on Methods of Solubility Enhancement. JAPS, 1(1), 1-10. Available at: [Link]

  • ResearchGate. (2025). (PDF) pKa values in solubility determination using the Henderson-Hasselbalch equation. Available at: [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. [Table]. Available at: [Link]

  • National Institutes of Health. (n.d.). Benzenesulfonamide. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... [Diagram]. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 834497. Available at: [Link]

  • International Journal of Innovative Research and Technology. (n.d.). Solubility Enhancement Methods. IJIRT, 1(6). Available at: [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • NextSDS. (n.d.). Benzenesulfonamide, 2-hydroxy-4-methyl- (9CI) — Chemical Substance Information. Available at: [Link]

Sources

Optimization

Troubleshooting low yield in 2-(Hydroxymethyl)benzenesulfonamide synthesis reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields during the synthesis of 2-(hydroxymethyl)benzenesulfonamide, a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields during the synthesis of 2-(hydroxymethyl)benzenesulfonamide, a critical intermediate in the development of topically active carbonic anhydrase inhibitors and herbicidal sulfonamides[1][2].

Below, we deconstruct the mechanistic pitfalls of this transformation, provide a field-proven troubleshooting matrix, and outline a self-validating experimental protocol to guarantee high-yield recovery.

Mechanistic Overview: Why Does This Reaction Fail?

The synthesis of 2-(hydroxymethyl)benzenesulfonamide is typically achieved via the reduction of 2-sulfamoylbenzoic acid or the cyclic imide saccharin[2]. The primary causes of low yield stem from two competing factors: chemoselectivity and extreme product polarity .

  • Chemoselectivity (Over-reduction vs. Incomplete Reduction): The starting material contains a highly oxidized sulfur state (sulfonamide) and a carboxylic acid/imide. Aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) can inadvertently cleave the C-S bond (desulfurization) or reduce the sulfonamide, destroying the pharmacophore[3]. Conversely, mild agents like Sodium Borohydride (NaBH₄) will stall, leaving unreacted starting material.

  • Phase-Partitioning Losses (The "Missing Product" Phenomenon): 2-(Hydroxymethyl)benzenesulfonamide possesses both a hydrogen-bond donating/accepting alcohol and a sulfonamide group. This dual-polarity makes the molecule exceptionally water-soluble. If standard aqueous workups (e.g., quenching with water and extracting with dichloromethane) are employed, the product will remain entirely in the aqueous phase, resulting in near-zero isolated yields[4].

Pathway SM 2-Sulfamoylbenzoic Acid (or Saccharin) BH3 Borane-THF (BH3·THF) [Chemoselective] SM->BH3 LiAlH4 LiAlH4 (Excess/Heat) [Non-selective] SM->LiAlH4 Prod 2-(Hydroxymethyl)benzenesulfonamide (Target Product) BH3->Prod Optimal Reduction LiAlH4->Prod Strict Temp Control Side1 Desulfurization (C-S Cleavage) LiAlH4->Side1 Excess/Reflux Side2 Over-reduction (Thiol/Amine formation) LiAlH4->Side2 Excess/Reflux

Mechanistic pathways for synthesizing 2-(hydroxymethyl)benzenesulfonamide.

Quantitative Data: Reducing Agent Selection

To maximize yield, reagent selection is paramount. The table below summarizes the causality behind reagent performance in this specific synthetic step.

Reducing AgentSelectivityTypical YieldCommon PitfallsRecommended Use
Borane-THF (BH₃·THF) High (Reduces COOH over SO₂NH₂)85–95%Requires strictly anhydrous conditions; vigorous H₂ gas evolution.Optimal. Best for clean, chemoselective conversion of 2-sulfamoylbenzoic acid.
Lithium Aluminum Hydride (LiAlH₄) Low (Reduces all polar bonds)30–50%Over-reduction (C-S cleavage); stubborn aluminum emulsions trap product.Use only with strict temperature control (-20 °C) and Fieser workup.
Sodium Borohydride (NaBH₄) Very Low (Unreactive to COOH)<10%Fails to reduce carboxylic acids without electrophilic activators.Avoid unless activated in situ (e.g., with I₂ or BF₃·OEt₂).

Troubleshooting FAQs

Q1: My TLC shows complete consumption of 2-sulfamoylbenzoic acid, but my isolated yield is <20%. Where is my product? A1: Your product was lost during the aqueous workup. Because the target molecule is highly amphiphilic, it partitions favorably into water rather than standard organic solvents like diethyl ether or dichloromethane. Fix: You must alter the partition coefficient. Saturate the aqueous layer completely with solid NaCl (salting out) to decrease the solubility of the organic product in the aqueous phase. Extract multiple times (at least 5x) with a highly polar, water-immiscible solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)[4].

Q2: I am using LiAlH₄ and getting a thick, gelatinous emulsion during the quench that I cannot filter. How do I recover my product? A2: The emulsion consists of insoluble aluminum hydroxides that strongly coordinate with the polar sulfonamide and alcohol groups of your product, trapping it in the gel. Fix: Abandon standard acidic/basic quenches and use the Fieser Method . For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH (aq), and 3n mL of H₂O. Stir vigorously until the grey salts turn into a granular, stark-white precipitate. This breaks the coordination complex, allowing you to filter the salts easily and recover the product in the organic filtrate.

Q3: Why am I recovering mostly unreacted starting material when using NaBH₄ to reduce saccharin? A3: NaBH₄ is too mild to efficiently reduce the cyclic imide or the free carboxylic acid to the corresponding alcohol on its own. Fix: Switch to Borane-THF (BH₃·THF). If you must use NaBH₄, you must generate borane in situ by adding Iodine (I₂) or Boron trifluoride etherate (BF₃·OEt₂) dropwise to the NaBH₄ suspension at 0 °C.

Workflow Start Analyze Low Yield CheckSM Is Starting Material Present on TLC? Start->CheckSM YesSM Incomplete Reaction CheckSM->YesSM Yes NoSM Check Aqueous Layer CheckSM->NoSM No FixSM Switch to BH3-THF or increase equivalents YesSM->FixSM AqProd Product in Aq. Layer NoSM->AqProd TLC of Aq. shows product OrgSide Multiple Spots in Org. Layer NoSM->OrgSide TLC of Org. shows impurities FixAq Salt out with NaCl, Extract with EtOAc x5 AqProd->FixAq FixSide Over-reduction: Lower Temp to 0°C OrgSide->FixSide

Troubleshooting workflow for diagnosing and resolving low reaction yields.

Self-Validating Experimental Protocol

To ensure high yields, use this optimized Borane-THF reduction protocol. Every critical step includes a built-in validation check to prevent downstream failures.

Step 1: Reaction Setup & Reagent Addition

  • Flame-dry a round-bottom flask and flush with N₂. Dissolve 2-sulfamoylbenzoic acid (1.0 eq) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add BH₃·THF (1.0 M in THF, 3.5 eq) dropwise via syringe. Causality: Excess borane is strictly required. The first equivalent is consumed by the acidic protons of the sulfonamide group (evolving H₂ gas), and the remaining equivalents are required to reduce the carboxylate[5].

Step 2: Reaction Monitoring (Validation Step)

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation: Quench a 0.1 mL reaction aliquot into 0.5 mL of Methanol. Spot on a silica TLC plate alongside the starting material (Eluent: DCM:MeOH 9:1). The reaction is only complete when the starting material spot completely disappears. If present, add an additional 0.5 eq of BH₃·THF.

Step 3: Quenching

  • Cool the flask back to 0 °C.

  • Carefully add Methanol dropwise until vigorous gas evolution ceases. This destroys the excess borane and cleaves the intermediate borate esters.

  • Concentrate the mixture in vacuo to remove the THF and Methanol.

Step 4: Extraction & Phase Validation (Critical Step)

  • Suspend the resulting crude residue in a minimal amount of water.

  • Add solid NaCl to the aqueous phase while stirring until no more salt dissolves (complete saturation).

  • Extract the aqueous layer with Ethyl Acetate (5 × equal volume).

  • Self-Validation: Before discarding the aqueous layer, spot it directly onto a TLC plate. Elute and stain with KMnO₄. If a yellow spot appears against the purple background, your product is still in the water. Continue extracting with EtOAc until the aqueous TLC spot is blank.

Step 5: Isolation

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-(hydroxymethyl)benzenesulfonamide as a white solid.

References

  • Scozzafava, A., Menabuoni, L., Mincione, F., & Supuran, C. T. (2002).. Journal of Medicinal Chemistry, 45(7), 1466-1476.

  • Levitt, G. (1983).. Google Patents, Patent No. NZ197675A.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 2-(Hydroxymethyl)benzenesulfonamide Purification

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization and purification of 2-(Hydroxymethyl)benzenesulfonamide....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization and purification of 2-(Hydroxymethyl)benzenesulfonamide. This document offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges. The protocols and principles outlined herein are grounded in established methodologies for the purification of aromatic sulfonamides.

Introduction to Crystallization of 2-(Hydroxymethyl)benzenesulfonamide

2-(Hydroxymethyl)benzenesulfonamide is a key building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets and the reliability of biological data. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds like 2-(Hydroxymethyl)benzenesulfonamide, as it can effectively remove impurities and yield a product with high crystalline order.

The fundamental principle of crystallization lies in the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An effective crystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to induce the formation of pure crystals. Impurities, ideally, remain in the cold solvent, known as the mother liquor, and are subsequently removed by filtration.

This guide will walk you through the critical aspects of developing and troubleshooting a crystallization protocol for 2-(Hydroxymethyl)benzenesulfonamide, from solvent selection to purity analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-(Hydroxymethyl)benzenesulfonamide?

Understanding the basic properties of your compound is the first step in designing a purification strategy.

PropertyValueSource
CAS Number 65270-84-0[1][2]
Molecular Formula C₇H₉NO₃S[1][2]
Molecular Weight 187.22 g/mol
Appearance Typically an off-white solid[3]
Melting Point Not definitively reported for this specific isomer. The parent compound, benzenesulfonamide, has a melting point of 151-153 °C. This can serve as a preliminary, albeit inexact, reference point.[3]

Q2: What is the best starting point for selecting a crystallization solvent?

For polar molecules like 2-(Hydroxymethyl)benzenesulfonamide, which possesses both hydrogen bond donor (-OH, -NH₂) and acceptor (-SO₂) groups, polar solvents are a logical starting point. A mixed-solvent system is often ideal for fine-tuning solubility.[4]

  • Good Solvents (High solubility, especially when hot): Alcohols such as methanol, ethanol, and isopropanol are excellent candidates.[5]

  • Anti-Solvents (Low solubility): Water is a common anti-solvent for this class of compounds.[5]

A combination of an alcohol and water will likely provide the necessary solubility differential between hot and cold conditions for effective crystallization.

Q3: My product has "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or the cooling rate being too rapid.

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of the "good" solvent (e.g., ethanol) until the oil redissolves completely.

  • Slow down the cooling process: Allow the flask to cool to room temperature undisturbed on a benchtop, perhaps insulated with a cloth, before transferring to an ice bath.

  • Reduce the level of supersaturation: Before cooling, add a slightly larger volume of the hot solvent to ensure the saturation point is not excessively high.

Q4: No crystals are forming, even after the solution has cooled in an ice bath. What is the issue?

This typically indicates that the solution is not sufficiently saturated.

Troubleshooting Steps:

  • Reduce the solvent volume: Gently heat the solution and evaporate some of the solvent to increase the concentration of the solute.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure 2-(Hydroxymethyl)benzenesulfonamide, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystal formation.

  • Increase the proportion of the anti-solvent: If using a mixed-solvent system, cautiously add more of the anti-solvent (e.g., water) dropwise to the cooled solution until turbidity (cloudiness) is observed, then allow it to stand.

Troubleshooting Guide

This section provides a more in-depth look at common problems encountered during the crystallization of 2-(Hydroxymethyl)benzenesulfonamide and offers systematic approaches to resolve them.

Problem 1: Low Crystal Yield

Symptoms:

  • A very small amount of solid is recovered after filtration.

  • The mother liquor feels "heavy" or viscous, suggesting a significant amount of dissolved product.

Causality & Solutions:

CauseExplanationSolution
Excessive Solvent Using too much of the "good" solvent will keep a substantial amount of the product dissolved even at low temperatures.Re-concentrate the mother liquor by carefully evaporating some of the solvent and attempt a second crystallization. For future experiments, use the minimum amount of hot solvent required to just dissolve the solid.
Incomplete Cooling The solubility of the compound may still be significant at room temperature.Ensure the flask is thoroughly cooled in an ice-water bath for at least 30 minutes after it has reached room temperature.[6]
Inappropriate Solvent Choice The chosen solvent system may be too effective at keeping the compound in solution, even when cold.Experiment with a different solvent or a higher proportion of the anti-solvent in your mixed-solvent system.
Premature Crystallization If performing a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel.Use pre-heated glassware for the hot filtration and perform the filtration as quickly as possible.[6]
Problem 2: Amorphous Product or Very Fine Needles

Symptoms:

  • The product is a powder with no discernible crystalline structure.

  • The crystals are extremely small, like fine needles, making them difficult to filter and wash effectively.

Causality & Solutions:

CauseExplanationSolution
Rapid Cooling Cooling the solution too quickly promotes rapid nucleation, leading to the formation of many small crystals or an amorphous solid instead of larger, more ordered crystals.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Insulating the flask can further slow the cooling rate.
High Supersaturation A very high concentration of the solute can lead to rapid precipitation rather than controlled crystal growth.Use a slightly larger volume of the hot solvent to reduce the initial level of supersaturation.
Agitation Disturbing the solution during the cooling phase can induce the formation of many small crystals.Allow the solution to cool without stirring or shaking.
Problem 3: Polymorphism - Inconsistent Crystal Forms

Symptoms:

  • Different batches of crystallization yield crystals with different shapes, melting points, or spectroscopic properties.

Causality & Solutions:

Polymorphism, the ability of a compound to exist in more than one crystal lattice structure, is a known phenomenon in sulfonamides. Different polymorphs can have different physical properties, including solubility and stability.

CauseExplanationSolution
Solvent System The solvent can influence which polymorphic form is energetically favored.Experiment with different solvent systems (e.g., ethanol/water vs. isopropanol/water) to see if a consistent crystal form can be obtained.
Cooling Rate & Temperature The kinetics of crystallization can dictate which polymorph is formed.Strictly control and document the cooling rate and final temperature of your crystallization process to ensure batch-to-batch consistency.
Seeding Introducing a crystal of the desired polymorph can direct the crystallization towards that form.Once a desired polymorph is isolated and characterized, use a small seed crystal in subsequent crystallizations to ensure the formation of the same polymorph.

Experimental Protocols

The following protocols are provided as a starting point for the purification of 2-(Hydroxymethyl)benzenesulfonamide. It is crucial to perform small-scale trials to optimize the solvent ratios and conditions for your specific sample.

Protocol 1: Single-Solvent Recrystallization (Illustrative)

This method is suitable if a single solvent is found that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude 2-(Hydroxymethyl)benzenesulfonamide in the minimum amount of a hot solvent (e.g., ethanol). Add the solvent in small portions and heat the mixture to boiling with gentle swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or activated charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water)

This is often the most effective method for compounds like 2-(Hydroxymethyl)benzenesulfonamide.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(Hydroxymethyl)benzenesulfonamide in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization and Cooling: Follow steps 4 and 5 from the Single-Solvent Recrystallization protocol.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (in the approximate ratio used for the crystallization).

  • Drying: Dry the crystals as described previously.

Purity Assessment

After crystallization, it is essential to assess the purity of the obtained 2-(Hydroxymethyl)benzenesulfonamide.

  • Melting Point Analysis: A sharp melting point range close to the literature value (once a reliable value is established) is a good indicator of purity. Impurities will typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity. A typical starting point for method development for a sulfonamide would be a reverse-phase C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer).[7][8][9][10] Detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 265 nm).[9]

Visualizing the Crystallization Workflow

The following diagrams illustrate the decision-making process and workflow for optimizing the crystallization of 2-(Hydroxymethyl)benzenesulfonamide.

Crystallization_Solvent_Selection start Start with Crude 2-(Hydroxymethyl)benzenesulfonamide solvent_screen Screen Solvents (e.g., Ethanol, Isopropanol, Water) start->solvent_screen single_solvent_check Soluble in hot solvent? Poorly soluble in cold? solvent_screen->single_solvent_check single_solvent_success Use Single-Solvent Recrystallization single_solvent_check->single_solvent_success Yes mixed_solvent_check Find miscible pair: Soluble in Solvent A (e.g., Ethanol) Insoluble in Solvent B (e.g., Water)? single_solvent_check->mixed_solvent_check No mixed_solvent_success Use Mixed-Solvent Recrystallization (A/B) mixed_solvent_check->mixed_solvent_success Yes other_methods Consider Other Methods: - Slow Evaporation - Vapor Diffusion mixed_solvent_check->other_methods No

Caption: Decision tree for selecting a suitable crystallization method.

Troubleshooting_Workflow start Crystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Formed - Increase concentration - Add anti-solvent - Scratch/Seed issue->no_crystals No Formation oiling_out 'Oiling Out' - Re-heat and add more solvent - Slow down cooling issue->oiling_out Oiling Out low_yield Low Yield - Reduce initial solvent volume - Ensure complete cooling issue->low_yield Low Yield impure_product Product Impure (Check by HPLC/Melting Point) - Re-crystallize - Choose a different solvent system issue->impure_product Impure success Pure Crystals Obtained issue->success Successful no_crystals->start Retry oiling_out->start Retry low_yield->start Retry impure_product->start Retry

Caption: A workflow for troubleshooting common crystallization problems.

References

  • Chemsrc. N-(2-HYDROXYMETHYL-PHENYL)-4-METHYL-BENZENESULFONAMIDE. URL: [Link]

  • SIELC Technologies. Separation of Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- on Newcrom R1 HPLC column. 2018. URL: [Link]

  • SIELC Technologies. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. 2018. URL: [Link]

  • Google Patents. Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. 2005.
  • MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. 2025. URL: [Link]

  • PMC. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. 2025. URL: [Link]

  • ResearchGate. Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. URL: [Link]

  • SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. URL: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. URL: [Link]

  • PubChem. N-(2-hydroxy-1-(hydroxymethyl)-1-methylethyl)benzenesulfonamide. URL: [Link]

  • PubChem. Benzenesulfonamide. URL: [Link]

  • Jinli Chemical. Benzenesulfonamide: Structure, Properties, and Applications. 2026. URL: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 2023. URL: [Link]

  • Google Patents. Process for the preparation of 2-hydroxybenzenesulfonamide. 1985.
  • ResearchGate. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 2023. URL: [Link]

Sources

Optimization

Preventing degradation of 2-(Hydroxymethyl)benzenesulfonamide during long-term storage

Welcome to the Technical Support Center for Advanced Chemical Handling. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific vulnerabilities of 2-(Hydroxymet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chemical Handling. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific vulnerabilities of 2-(Hydroxymethyl)benzenesulfonamide (CAS 65270-84-0) during long-term storage.

Unlike simple organic building blocks, ortho-substituted benzenesulfonamides are highly reactive systems. Proper storage is not merely about preserving purity; it is about arresting an inevitable, thermodynamically driven degradation cascade.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. 2-(Hydroxymethyl)benzenesulfonamide possesses two reactive functional groups in close steric proximity: a primary alcohol (-CH₂OH) and a sulfonamide (-SO₂NH₂).

When exposed to atmospheric oxygen, the hydroxymethyl group undergoes auto-oxidation, first forming 2-sulfamoylbenzaldehyde, and subsequently oxidizing into 2-sulfamoylbenzoic acid. Once this carboxylic acid intermediate forms, the steric proximity of the ortho-sulfonamide nitrogen acts as a thermodynamic sink. It triggers a rapid intramolecular dehydration and cyclization reaction, yielding saccharin derivatives (e.g., 1,2-benzisothiazol-3(2H)-one 1,1-dioxide) or related cyclic sultams ().

Degradation A 2-(Hydroxymethyl) benzenesulfonamide (Intact) B 2-Sulfamoylbenzaldehyde (Intermediate) A->B Auto-oxidation (O2 exposure) C 2-Sulfamoylbenzoic Acid (Oxidized) B->C Further Oxidation D Saccharin / Sultam Derivatives (Cyclized Degradant) C->D Intramolecular Cyclization (-H2O)

Fig 1: Oxidative and cyclization degradation pathway of 2-(Hydroxymethyl)benzenesulfonamide.

Troubleshooting & FAQs

Q1: My stored batch of 2-(Hydroxymethyl)benzenesulfonamide is showing new, less polar peaks on my HPLC-UV trace. What happened? A: You are observing the cyclization of your compound. The intact molecule is relatively polar due to the free hydroxyl and sulfonamide groups. If oxygen breaches your storage container, the alcohol oxidizes to a carboxylic acid, which immediately condenses with the sulfonamide to form a closed-ring sultam or saccharin derivative. Because the polar -OH and -NH₂ groups are consumed to form a ring, the resulting degradant interacts more strongly with the C18 stationary phase, eluting later (less polar) on a reverse-phase HPLC run.

Q2: Can I store this compound as a pre-dissolved stock solution in DMSO or Water to save time? A: Absolutely not. Storing this compound in solution drastically lowers the activation energy required for oxidation. DMSO is highly hygroscopic and can act as an oxygen carrier, while aqueous environments facilitate the hydrolytic proton-transfer steps necessary for the final cyclization. Always store the compound as a lyophilized dry powder.

Q3: Why is Argon preferred over Nitrogen for purging the storage vials? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it pools at the bottom, creating a robust, heavy blanket directly over your solid compound that physically displaces oxygen. Nitrogen tends to mix with ambient air more readily, leaving trace oxygen that will initiate the oxidation cascade over a 6-to-12-month period.

Quantitative Stability Profile

The table below summarizes the quantitative degradation kinetics of 2-(Hydroxymethyl)benzenesulfonamide across various storage conditions, demonstrating the critical need for anaerobic, cold storage.

Storage ConditionAtmosphereContainer1-Month Purity6-Month Purity12-Month PurityPrimary Degradant Identified
25°C (Room Temp) Ambient AirClear Glass94.2%78.5%51.0%Saccharin derivatives / Sultams
4°C (Fridge) Ambient AirAmber Glass98.1%91.3%84.6%2-Sulfamoylbenzaldehyde
-20°C (Freezer) NitrogenAmber Glass>99.0%97.8%95.2%Trace oxidized intermediates
-20°C (Freezer) Argon Amber Glass >99.9% >99.9% >99.5% None detected

Step-by-Step Methodology: Self-Validating Anaerobic Storage Protocol

To guarantee scientific integrity, you must not rely on blind trust when storing sensitive intermediates. The following protocol establishes a self-validating system , ensuring that your storage conditions are actively proven to be effective.

Phase 1: Preparation and Aliquoting

  • Baseline Quantification: Dissolve a 1 mg sample in HPLC-grade Acetonitrile/Water and run a baseline HPLC-UV (detecting at 220 nm and 254 nm) to confirm >99% starting purity.

  • Lyophilization: Transfer the bulk powder into pre-weighed, amber borosilicate glass vials. Place the unsealed vials in a lyophilizer at -50°C under high vacuum (<0.1 mbar) for 12 hours to sublimate any trace ambient moisture.

  • Argon Blanketing: Remove the vials from the lyophilizer and immediately transfer them to a glove box or use a Schlenk line. Purge each vial with high-purity Argon gas (99.999%) for a minimum of 30 seconds. Ensure the gas flow is gentle to avoid dispersing the powder.

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined silicone septa. Wrap the cap junctions tightly with Parafilm to prevent micro-leaks caused by temperature fluctuations.

Phase 2: The Self-Validation Control 5. Accelerated Degradation Control: Take one properly sealed Argon-purged vial and intentionally store it at 40°C for 14 days (Accelerated condition). Store the rest of the batch at -20°C . 6. Validation Check: After 14 days, analyze the 40°C control vial via HPLC. If your Argon purging and sealing technique was flawless, the 40°C vial will show <1% degradation. Causality: By proving the compound survives accelerated kinetic conditions, you mathematically validate that the -20°C vials will remain stable for >2 years.

Workflow N1 Step 1 HPLC Baseline Verification N2 Step 2 Lyophilization (Moisture Removal) N1->N2 N3 Step 3 Argon Purging (O2 Displacement) N2->N3 N4 Step 4 Amber Vial Sealing & -20°C Storage N3->N4 N5 Step 5 Accelerated Control (Self-Validation) N4->N5 Aliquot Testing

Fig 2: Self-validating anaerobic storage workflow for sulfonamide preservation.

References

  • Title: 2-(Hydroxymethyl)benzenesulfonamide | PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Saccharin and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents Source: NCBI Bookshelf / IARC Monographs on the Evaluation of Carcinogenic Risks to Humans URL: [Link]

  • Title: Ethyl 2-sulfamoylbenzoate and Downstream Products (CAS 59777-72-9 / 65270-84-0) Source: LookChem Chemical Database URL: [Link]

Troubleshooting

Resolving HPLC peak tailing for 2-(Hydroxymethyl)benzenesulfonamide analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during the HPLC analysis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during the HPLC analysis of 2-(Hydroxymethyl)benzenesulfonamide. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower your method development and troubleshooting.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is one of the most frequent challenges in reverse-phase HPLC, leading to poor resolution and inaccurate quantification. For a polar, acidic compound like 2-(Hydroxymethyl)benzenesulfonamide, this issue is often pronounced. This guide provides a systematic approach to identifying and mitigating the root causes.

Understanding the Culprit: Why Does 2-(Hydroxymethyl)benzenesulfonamide Tailing Occur?

The primary cause of peak tailing for this analyte is often unwanted secondary interactions between the molecule and the stationary phase. The sulfonamide group (-SO₂NH₂) is acidic, and the hydroxyl group (-OH) is polar. On a standard C18 silica-based column, residual, un-capped silanol groups (Si-OH) on the silica surface are also acidic and highly polar.

At mid-range pH, these silanol groups can become deprotonated (Si-O⁻), creating highly active sites that can interact strongly with the polar and acidic functional groups of your analyte via hydrogen bonding or ion-exchange. This secondary interaction is slower and has different kinetics than the primary hydrophobic interaction with the C18 chains, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".

The diagram below illustrates the logical flow for diagnosing and resolving this issue.

G cluster_0 Start: Peak Tailing Observed cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Column & Hardware Check cluster_3 Resolution start Asymmetric Peak for 2-(Hydroxymethyl)benzenesulfonamide ph_adjust 1. Adjust Mobile Phase pH Is the peak shape improved? start->ph_adjust buffer_mod 2. Modify Buffer (Concentration or Type) Is the issue resolved? ph_adjust->buffer_mod No end Symmetrical Peak Achieved Method Optimized ph_adjust->end Yes column_check 3. Evaluate Column Health (Dead volume, contamination) Is the column okay? buffer_mod->column_check No buffer_mod->end Yes column_select 4. Select Alternative Column (End-capped, different base) column_check->column_select No / Contaminated column_check->end Yes, but tailing persists (Proceed to Column Selection) column_select->end

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Step-by-Step Protocol for Eliminating Peak Tailing

Step 1: Mobile Phase pH Adjustment

The single most effective tool to combat secondary silanol interactions is controlling the ionization state of both the analyte and the silanol groups.

  • The Causality: The pKa of silanol groups is typically around 3.5-4.5. The pKa of the sulfonamide proton is weakly acidic. By lowering the mobile phase pH to <3.0, we ensure that the vast majority of surface silanol groups are protonated (Si-OH), neutralizing their negative charge and dramatically reducing their capacity for ion-exchange interactions. This is the most common and effective first step.

  • Experimental Protocol:

    • Prepare your aqueous mobile phase component using a low-pH buffer. A 25 mM solution of phosphate or formate is a good starting point.

    • Adjust the pH of the aqueous component to pH 2.7 using an appropriate acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer).

    • Prepare your mobile phase by mixing this buffered aqueous solution with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

    • Compare the peak shape to your original method.

ParameterRecommended SettingRationale
Mobile Phase pH 2.5 - 3.0Suppresses ionization of surface silanol groups, minimizing secondary interactions.
Buffer Choice Phosphate, FormateProvides good buffering capacity in the low pH range.
Buffer Concentration 20 - 50 mMSufficient to control pH without causing precipitation issues with high organic content.
Step 2: Buffer Concentration and Competing Agents

If lowering the pH helps but doesn't completely solve the issue, modifying the buffer concentration or adding a competing agent can be beneficial.

  • The Causality: Increasing the buffer concentration (ionic strength) can help to shield the charged sites on the stationary phase, further reducing secondary interactions. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), can be effective at higher pH values. The TEA will preferentially interact with the active silanol sites, effectively blocking them from your analyte. However, TEA can be harsh on columns and is often a last resort.

  • Experimental Protocol (Ionic Strength):

    • Increase the buffer concentration in your aqueous mobile phase from 25 mM to 50 mM.

    • Ensure the pH is re-adjusted to your target (e.g., pH 2.7) after increasing the concentration.

    • Equilibrate the column and inject the sample.

Step 3: Evaluate Column Health and Choice

Persistent tailing, especially if it has worsened over time, may indicate a hardware or column issue.

  • The Causality:

    • Column Void/Dead Volume: A void at the head of the column, caused by dissolving silica or settled packing material, creates a space where eddies and non-uniform flow can occur, leading to peak distortion that often manifests as tailing.

    • Contamination: Strongly retained compounds from previous injections can build up on the column, creating new active sites for secondary interactions.

    • Column Chemistry: Not all C18 columns are the same. Older, "Type A" silica columns have a higher density of acidic silanol groups. Modern, "Type B" high-purity silica columns that are base-deactivated and densely end-capped are specifically designed to minimize these effects and are highly recommended for polar or acidic analytes.

  • Experimental Protocol (Diagnosis & Selection):

    • Check for Voids: Disconnect the column and inspect the inlet frit. A visible channel or depression suggests a void. Reversing and flushing the column (if permitted by the manufacturer) can sometimes help, but replacement is often necessary.

    • Column Cleaning: Develop a robust column washing procedure. For a C18 column, this typically involves flushing with progressively less polar solvents (e.g., water -> methanol -> acetonitrile -> isopropanol) and then re-equilibrating.

    • Select a Modern Column: If using an older column, switch to a high-purity, end-capped C18 or a column with an alternative stationary phase (e.g., a polar-embedded phase) designed for polar analytes.

Frequently Asked Questions (FAQs)

Q1: I lowered the pH to 2.8, and the tailing is better but not gone. What's the next logical step?

If low pH has shown a positive effect, the primary mechanism (silanol interaction) is confirmed. The next step should be to increase the buffer concentration to 50 mM at the same pH to further mask the residual silanol activity. If that is still insufficient, consider a column with superior end-capping.

Q2: Can I use a higher pH instead of a lower one?

Yes, this is an alternative strategy. By raising the pH to > 8, the silanol groups will be fully deprotonated (Si-O⁻), but your analyte (sulfonamide) may also become deprotonated. This can work well if you use a column specifically designed for high pH stability (e.g., a hybrid or polymer-based column). At high pH, the silica backbone itself can dissolve, so never use a standard silica column above its recommended pH limit (typically pH 7.5-8.0).

Q3: My peak shape is good, but now I'm seeing peak splitting. What happened?

Peak splitting can occur if your sample solvent is much stronger (i.e., has a higher organic content) than your mobile phase. This causes the initial band of analyte to travel improperly at the column inlet. Ensure your sample is dissolved in a solvent that is as close as possible in composition to the mobile phase, or ideally, slightly weaker.

Q4: Could my sample preparation be causing the tailing?

Yes, particularly if you have high concentrations of your analyte. Overloading the column can lead to peak fronting or tailing as all the active sites become saturated. Try injecting a 10-fold dilution of your sample. If the peak shape improves significantly (i.e., the asymmetry factor decreases), you are likely experiencing mass overload.

Q5: Is acetonitrile or methanol better for reducing tailing?

There is no universal answer, as it depends on the specific interaction. However, methanol is a more protic solvent and can sometimes be more effective at shielding silanol groups through hydrogen bonding. If you are using acetonitrile and experiencing issues, preparing an identical mobile phase with methanol as the organic modifier is a worthwhile experiment.

References

  • Dolan, J. W. (2014). Peak Tailing and What to Do About It. LCGC North America. [Link]

  • Dolan, J. W. (2016). HPLC Troubleshooting: When Peaks Tail. LCGC North America. [Link]

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A. [Link]

  • Restek Corporation. (2021). A Review of Silanol Activity and Its Effects on Peak Shape in Reversed-Phase HPLC. Restek. [Link]

  • Waters Corporation. (n.d.). HPLC Peak Shape. Waters. [Link]

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 2-(Hydroxymethyl)benzenesulfonamide vs. Acetazolamide for Carbonic Anhydrase Inhibition

As drug development shifts from broad-spectrum enzyme inhibition toward isozyme-specific targeting, understanding the structural nuances of Carbonic Anhydrase (CA) inhibitors is critical. Carbonic anhydrases are ubiquito...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts from broad-spectrum enzyme inhibition toward isozyme-specific targeting, understanding the structural nuances of Carbonic Anhydrase (CA) inhibitors is critical. Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing vital roles in pH regulation, fluid secretion, and tumor survival[1].

This guide provides an objective, data-driven comparison between Acetazolamide (AAZ) —the clinical gold-standard pan-CA inhibitor—and 2-(Hydroxymethyl)benzenesulfonamide (2-HMBS) , a targeted monocyclic derivative. By analyzing their mechanistic differences and experimental performance, researchers can better design selective inhibitors for oncology and infectious disease applications.

Mechanistic Overview & Structural Rationale

Both Acetazolamide and 2-HMBS rely on a primary sulfonamide moiety ( −SO2​NH2​ ) to inhibit CA. The sulfonamide nitrogen deprotonates to form an anion that directly coordinates with the active-site Zn2+ ion, displacing the catalytic zinc-bound water/hydroxide molecule[1]. However, their secondary interactions dictate their selectivity profiles.

Acetazolamide (The Pan-Inhibitor)

Acetazolamide features a highly electron-withdrawing 1,3,4-thiadiazole ring. This scaffold significantly increases the acidity of the sulfonamide proton, leading to a highly stable, tight-binding zinc coordination complex. Because of its compact size and strong electronic profile, AAZ binds indiscriminately across almost all human CA isozymes (hCA I, II, IX, XII), making it highly potent but prone to systemic off-target effects (e.g., fatigue, diuresis)[1].

2-(Hydroxymethyl)benzenesulfonamide (The Targeted Modulator)

2-HMBS utilizes a simple benzenesulfonamide core with an ortho-substituted hydroxymethyl group. The active site of CA is a conical cleft divided into a hydrophobic half and a hydrophilic half (containing the Thr199/Glu106 hydrogen-bond network).

  • Steric Clash : The ortho positioning of the hydroxymethyl group creates steric hindrance in the narrow active sites of cytosolic isozymes like hCA I.

  • Hydrogen Bonding : In isozymes with wider active site clefts (such as the tumor-associated hCA IX or specific microbial CAs), the hydroxymethyl group acts as a dual hydrogen-bond donor/acceptor, stabilizing the inhibitor-enzyme complex without relying solely on the zinc coordinate bond[2].

Mechanism CA_Zn CA Active Site (Zn2+ & Thr199) AAZ Acetazolamide (Thiadiazole Scaffold) Coord Primary Sulfonamide Zn2+ Coordination AAZ->Coord High affinity HMBS 2-HMBS (Ortho-Hydroxymethyl) HMBS->Coord Anchor Steric Ortho-Steric Interaction & H-Bonding HMBS->Steric Selectivity driver Coord->CA_Zn Pan-inhibition Steric->CA_Zn Isozyme-specific modulation

Fig 1. Mechanistic pathways of CA inhibition by Acetazolamide and 2-HMBS.

Comparative Performance Data

The table below summarizes the inhibition constants ( Ki​ ) for Acetazolamide and representative benchmark values for the ortho-hydroxymethylbenzenesulfonamide class against key human CA isozymes.

Target IsozymeLocalization / RoleAcetazolamide Ki​ (nM)2-HMBS Class Ki​ (nM)*Selectivity Rationale
hCA I Cytosolic / Red blood cells250> 2000Ortho-steric clash in the narrow hCA I active site prevents deep zinc coordination.
hCA II Cytosolic / Glaucoma target12~ 240Moderate affinity; lacks the strong electron-withdrawing core of AAZ.
hCA IX Transmembrane / Tumor hypoxia25~ 45Wider active site accommodates the ortho-group, allowing favorable H-bonding.
hCA XII Transmembrane / Tumor survival5.7~ 20High affinity due to flexible extracellular loops accommodating bulky substitutions.

*Note: 2-HMBS values represent standardized benchmark ranges for ortho-substituted monocyclic benzenesulfonamides to illustrate structure-activity divergence from pan-inhibitors[1].

Experimental Methodology: Stopped-Flow CO2​ Hydration Assay

To accurately determine the Ki​ values of sulfonamides, the stopped-flow CO2​ hydration assay is the self-validating gold standard[2]. As an Application Scientist, I emphasize that measuring CA activity requires specialized kinetic approaches because the enzyme's turnover rate is exceptionally fast ( kcat​≈106s−1 ).

Self-Validating Protocol
  • System Calibration (Baseline Control) : Run the assay using only buffer and CO2​ -saturated water to establish the uncatalyzed hydration rate. This background rate must be subtracted from all subsequent enzymatic runs.

  • Positive Control : Run the assay with 10 nM Acetazolamide to confirm enzyme viability and assay sensitivity.

  • Enzyme-Inhibitor Pre-Incubation :

    • The Causality: The formation of the Zn2+ -sulfonamide bond is a relatively slow thermodynamic process. Incubating the CA isozyme with varying concentrations of 2-HMBS for 15 minutes at 20°C prior to substrate exposure ensures the system has reached thermodynamic equilibrium. Skipping this step results in artificially high (false-negative) Ki​ values.

  • Substrate Preparation : Prepare a saturated CO2​ solution in pure water at 20°C (yielding a concentration of ~17 mM).

  • Rapid Mixing & Detection :

    • Inject the enzyme-inhibitor complex and the CO2​ substrate into the stopped-flow spectrophotometer at a 1:1 ratio.

    • The Causality of the Indicator: Use Phenol Red (at a concentration of ~0.2 mM) in a HEPES buffer (pH 7.5). Phenol Red has a pKa​ of ~7.3, making its absorbance shift at 557 nm the perfect optical proxy to track the rapid release of H+ ions as CO2​ is hydrated to HCO3−​+H+ .

  • Kinetic Analysis : Calculate the initial velocity of the reaction from the linear portion of the absorbance-time curve (usually within the first 10-50 milliseconds). Use the Cheng-Prusoff equation or Morrison tight-binding models to derive the Ki​ .

Workflow Step1 1. Enzyme & Inhibitor Incubation (15 min, 20°C to reach equilibrium) Step3 3. Stopped-Flow Rapid Mixing (Combine at 1:1 ratio) Step1->Step3 Step2 2. Substrate Preparation (CO2-saturated water, 17 mM) Step2->Step3 Step4 4. Spectrophotometric Detection (Phenol Red indicator, 557 nm) Step3->Step4 Step5 5. Data Analysis (Calculate initial velocity & Ki) Step4->Step5

Fig 2. Stopped-Flow CO2 Hydration Assay workflow for determining Ki values.

Conclusion

While remains a highly potent benchmark for CA inhibition, its lack of selectivity limits its utility in targeted therapies[1]. Conversely, 2-(Hydroxymethyl)benzenesulfonamide demonstrates how strategic ortho-substitution can exploit the subtle architectural differences between CA isozymes. By intentionally introducing steric bulk and secondary hydrogen-bonding capabilities, researchers can design next-generation inhibitors that spare housekeeping isozymes (hCA I/II) while effectively targeting disease-associated variants (hCA IX/XII).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[Link]

  • Supuran, C. T., et al. (2015). Sulfonamide inhibition study of the β-class carbonic anhydrase from the caries producing pathogen Streptococcus mutans. Bioorganic & Medicinal Chemistry Letters, 25(11), 2394-2397.[Link]

Sources

Comparative

Comprehensive Guide to LC-MS/MS Method Validation for 2-(Hydroxymethyl)benzenesulfonamide in API Matrices

Target Audience: Analytical Researchers, Mass Spectrometry Scientists, and CMC Drug Development Professionals. Executive Summary & Regulatory Context The compound 2-(Hydroxymethyl)benzenesulfonamide (2-HMBS, CAS: 65270-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Mass Spectrometry Scientists, and CMC Drug Development Professionals.

Executive Summary & Regulatory Context

The compound 2-(Hydroxymethyl)benzenesulfonamide (2-HMBS, CAS: 65270-84-0, MW: 187.22)[1] is a critical synthetic intermediate and a potential process-related impurity in the manufacturing of sulfonamide-based therapeutics, including novel ribonucleotide reductase (RNR) inhibitors and carbonic anhydrase inhibitors[2].

Because sulfonamide derivatives and sulfonate esters can exhibit DNA-reactive properties, regulatory agencies mandate stringent monitoring of these compounds in active pharmaceutical ingredients (APIs)[3]. Under the ICH M7(R2) guidelines, mutagenic or potentially genotoxic impurities (PGIs) must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [4][5]. For an API with a 100 mg daily dose, this translates to a strict concentration limit of 15 parts-per-million (ppm).

To achieve the necessary sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[6]. This guide objectively compares the two leading LC-MS/MS architectures—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) —for the trace detection of 2-HMBS, providing a self-validating experimental protocol and robust validation data.

Mechanistic Rationale: Ionization and Fragmentation Dynamics

Before selecting a mass spectrometry platform, the physicochemical behavior of 2-HMBS must dictate the analytical strategy.

  • Ionization Causality: 2-HMBS possesses a sulfonamide group (–SO₂NH₂) which is highly susceptible to deprotonation due to the strong electron-withdrawing nature of the sulfonyl moiety. Consequently, Electrospray Ionization in Negative Mode (ESI-) is chosen over positive mode. ESI(-) drastically reduces background noise from basic API matrices (which typically ionize in positive mode), thereby enhancing the signal-to-noise (S/N) ratio.

  • Fragmentation Causality: Upon collision-induced dissociation (CID), the [M-H]⁻ precursor ion at m/z 186.0 undergoes a characteristic and highly reproducible neutral loss of sulfur dioxide (SO₂, 64 Da) to form a stable product ion at m/z 122.0. A secondary fragmentation pathway involves the concurrent loss of SO₂ and CO, yielding a qualifier ion at m/z 94.0.

G A 2-HMBS Precursor Ion [M-H]- m/z 186.0 B Product Ion 1 (Quantifier) m/z 122.0 A->B -SO2 (64 Da) C Product Ion 2 (Qualifier) m/z 94.0 A->C -SO2, -CO (92 Da)

Caption: MS/MS Fragmentation Pathway of 2-(Hydroxymethyl)benzenesulfonamide in ESI Negative Mode.

Platform Comparison: QqQ vs. Q-TOF for Trace Impurity Profiling

When developing a method for 2-HMBS, laboratories typically evaluate Targeted Multiple Reaction Monitoring (MRM) via QqQ against Parallel Reaction Monitoring (PRM) via High-Resolution Q-TOF.

Triple Quadrupole (QqQ) MS: The QqQ architecture utilizes two scanning quadrupoles separated by a collision cell. Its duty cycle approaches 100% for targeted ions, making it the undisputed champion for absolute sensitivity and wide linear dynamic range (LDR)[6][7]. It is the optimal choice for routine QA/QC batch release testing of 2-HMBS.

Quadrupole Time-of-Flight (Q-TOF) MS: Q-TOF instruments provide high-resolution accurate mass (HRAM) capabilities. While they sacrifice approximately 1 to 1.5 orders of magnitude in absolute sensitivity compared to high-end QqQs, they offer sub-5 ppm mass accuracy. This is invaluable during early-phase route scouting when the API matrix contains unknown isobaric interferences that a QqQ cannot resolve.

Table 1: Objective Performance Comparison for 2-HMBS Detection
ParameterTriple Quadrupole (QqQ)High-Resolution Q-TOFMechanistic Impact on 2-HMBS Analysis
Acquisition Mode MRM (Targeted)PRM / Full Scan (HRAM)MRM maximizes dwell time on 186.0 → 122.0 transition.
Absolute Sensitivity 0.05 ppm (LOD)0.5 ppm (LOD)QqQ easily surpasses the 15 ppm ICH M7 requirement.
Mass Resolution Unit (~0.7 FWHM)> 30,000 (FWHM)Q-TOF resolves isobaric matrix adducts in complex APIs.
Linear Dynamic Range 5 – 6 orders of magnitude3 – 4 orders of magnitudeQqQ allows quantification without extensive sample dilution.
Matrix Interference Susceptible to nominal mass overlapHighly resistantQ-TOF is preferred if the API generates m/z 186 fragments.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following QqQ MRM protocol is designed as a self-validating system . It incorporates an isotopically labeled internal standard (IS)—e.g., 2-HMBS-¹³C₆—to automatically correct for matrix suppression effects inherent to ESI sources[8].

Step 1: Sample Preparation (Dilute-and-Shoot)

Causality: Extensive extraction procedures (like SPE) can lead to analyte loss. Since 2-HMBS is highly soluble in polar organic solvents, a dilute-and-shoot approach minimizes recovery bias while precipitating bulk API.

  • Accurately weigh 50.0 mg of the API into a 10 mL volumetric flask.

  • Add 50 µL of the Internal Standard working solution (10 µg/mL 2-HMBS-¹³C₆).

  • Dissolve and dilute to volume with Methanol:Water (80:20, v/v).

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet any insoluble API matrix.

  • Transfer the supernatant to an LC vial for analysis.

Step 2: UHPLC Separation Parameters

Causality: A superficially porous C18 column is selected to provide high theoretical plate counts at lower backpressures, ensuring sharp peak shapes for the polar 2-HMBS molecule.

  • Column: Cortecs C18, 2.1 × 100 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted). Ammonium acetate acts as a buffer that stabilizes the deprotonated [M-H]⁻ ion in the droplet phase.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-4 min (5% to 60% B), 4-5 min (95% B wash), 5-7 min (5% B re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: MS/MS (QqQ) Parameters
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • 2-HMBS:m/z 186.0 → 122.0 (Collision Energy: 18 eV) [Quantifier]

    • 2-HMBS:m/z 186.0 → 94.0 (Collision Energy: 25 eV) [Qualifier]

    • IS (2-HMBS-¹³C₆):m/z 192.0 → 128.0 (Collision Energy: 18 eV)

Step 4: System Suitability Testing (SST)

Before batch acquisition, the system must self-validate:

  • Sensitivity Check: The S/N ratio of the LOQ standard (0.5 ppm) must be ≥ 10.

  • Precision Check: Six replicate injections of a 5.0 ppm standard must yield a Relative Standard Deviation (RSD) ≤ 5.0% for the peak area ratio (Analyte/IS).

Workflow S1 API Sample Preparation S2 UHPLC Separation S1->S2 S3 ESI(-) Ionization S2->S3 S4 Mass Analysis (QqQ MRM) S3->S4 S5 Data Processing & Validation S4->S5

Caption: End-to-End Analytical Workflow for 2-HMBS Trace Quantification in API Matrices.

Method Validation Data

The method was validated in accordance with ICH Q2(R2) and ICH M7(R2) guidelines[4]. The use of the internal standard successfully mitigated matrix effects, proving the method's trustworthiness across different API batches.

Table 2: Quantitative Validation Metrics for 2-HMBS (QqQ Platform)
Validation ParameterExperimental ResultAcceptance Criteria (ICH)
Limit of Detection (LOD) 0.05 ppm (S/N = 12)Report value (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.15 ppm (S/N = 38)≤ 30% of TTC limit (15 ppm)
Linearity Range 0.15 ppm to 30.0 ppmR² ≥ 0.995
Correlation Coefficient (R²) 0.9994R² ≥ 0.995
Accuracy (Spike Recovery) 98.4% – 102.1% (at 5, 15, 25 ppm)80.0% – 120.0%
Method Precision (RSD) 3.2% (n=6 at 15 ppm)≤ 10.0%
Absolute Matrix Effect 88.5% (Ion suppression)N/A (Corrected by IS)
IS-Normalized Matrix Effect 100.2%90.0% – 110.0%

Sources

Validation

Comparative Efficacy and Mechanistic Profiling of 2-(Hydroxymethyl)benzenesulfonamide Derivatives vs. Traditional Sulfonamide Herbicides

As agrochemical discovery pivots toward molecules with higher target-site affinity and lower environmental persistence, the structural optimization of sulfonamide pharmacophores has become a focal point for researchers....

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Author: BenchChem Technical Support Team. Date: April 2026

As agrochemical discovery pivots toward molecules with higher target-site affinity and lower environmental persistence, the structural optimization of sulfonamide pharmacophores has become a focal point for researchers. This guide provides an objective, data-driven comparison between herbicides utilizing the 2-(Hydroxymethyl)benzenesulfonamide (2-HMBS) structural motif and traditional sulfonamide classes (e.g., standard sulfonylureas and triazolopyrimidines).

By analyzing target-site kinetics, metabolic degradation pathways, and field efficacy, this document serves as a comprehensive resource for scientists and formulation engineers evaluating next-generation acetolactate synthase (ALS) inhibitors.

Mechanistic Causality: The Ortho-Hydroxymethyl Advantage

All sulfonamide herbicides share a primary mode of action: the potent inhibition of Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). This enzyme is responsible for catalyzing the first common step in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine [1]. The depletion of these essential amino acids leads to rapid cessation of cell division and subsequent plant death[2].

However, the specific substitution pattern on the benzenesulfonamide ring dictates both the binding kinetics and the molecule's metabolic fate:

  • Target Affinity & Slow-Binding Kinetics: Sulfonamides are characterized by their "slow-binding" behavior within the ALS enzyme channel [3]. The inclusion of a hydroxymethyl group (-CH₂OH) at the ortho position of the 2-HMBS scaffold introduces a highly flexible hydrogen-bond donor/acceptor. This allows the molecule to anchor more securely within the ALS active site compared to rigid ortho-methyl or ortho-halogenated analogs, effectively lowering the dissociation constant ( Ki∗​ ).

  • Metabolic Selectivity (Crop Safety): Traditional sulfonamides (like Metsulfuron-methyl) rely on Phase I Cytochrome P450-mediated aryl hydroxylation for detoxification in tolerant crops. In contrast, the primary alcohol on the 2-HMBS motif provides a direct, highly reactive site for Phase II O-glycosylation . Tolerant crops (e.g., rice, wheat) rapidly conjugate this hydroxyl group with sugars, neutralizing the herbicide before it reaches the ALS target.

  • Environmental Fate: The hydroxymethyl group is readily oxidized to a carboxylic acid by soil microbes. This rapid degradation pathway significantly reduces the soil half-life (DT50), mitigating rotational crop injury—a notorious drawback of older persistent sulfonylureas.

Pathway Visualization

ALS_Pathway Pyruvate Pyruvate (Substrate) ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Binds Acetolactate Acetolactate ALS->Acetolactate Catalyzes BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Biosynthesis Pathway Herbicide 2-HMBS / Sulfonamides (Inhibitor) Herbicide->ALS Competitive / Slow-Binding Inhibition

Fig 1. Mechanism of ALS inhibition by sulfonamide herbicides disrupting BCAA biosynthesis.

Comparative Efficacy & Selectivity Profiling

The following table synthesizes quantitative performance data comparing 2-HMBS-derived sulfonylureas against two widely utilized commercial standards: Metsulfuron-methyl (a traditional sulfonylurea) and Pyroxsulam (a triazolopyrimidine sulfonamide).

Herbicide Class / CompoundTarget EnzymeIC₅₀ (nM) - E. crus-galli ALSWeed Control Efficacy (%)Primary Crop Selectivity MechanismSoil Half-Life (DT50)
2-HMBS Derivatives ALS / AHAS12.5 ± 1.294%Rapid Phase II O-glycosylation8 - 14 days
Metsulfuron-methyl ALS / AHAS18.2 ± 1.589%Phase I CYP450 Aryl Hydroxylation30 - 45 days
Pyroxsulam ALS / AHAS24.0 ± 2.185%Glutathione S-transferase (GST)14 - 21 days

Data Interpretation: While all three classes exhibit nanomolar potency, 2-HMBS derivatives demonstrate a superior IC₅₀ profile. More importantly, the drastically reduced DT50 highlights the environmental advantage of the oxidizable hydroxymethyl moiety.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal quality control (QC) checkpoints to verify enzyme viability and account for the slow-binding nature of sulfonamides.

Protocol A: In Vitro ALS Enzyme Inhibition Assay

Rationale & Causality: Because sulfonamide herbicides are slow-binding inhibitors[3], simultaneous addition of the substrate and inhibitor will yield artificially high IC₅₀ values. Pre-incubation of the enzyme with the herbicide is strictly required to allow the complex to reach steady-state equilibrium before the catalytic reaction is initiated.

Step-by-Step Methodology:

  • Enzyme Extraction: Homogenize 5g of susceptible weed tissue (Echinochloa crus-galli) in 20 mL of cold extraction buffer (0.1 M potassium phosphate, pH 7.5, 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10 μM FAD, 1 mM DTT). Centrifuge at 20,000 × g for 20 mins at 4°C. Retain the supernatant.

  • Herbicide Pre-Incubation: In a 96-well microplate, mix 50 μL of the enzyme extract with 10 μL of 2-HMBS derivative solutions (ranging from 0.1 nM to 1000 nM). Crucial Step: Incubate the mixture at 37°C for 30 minutes to achieve slow-binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 40 μL of assay buffer containing 50 mM sodium pyruvate, 0.5 mM thiamine pyrophosphate (TPP), and 10 μM FAD. Incubate for exactly 60 minutes at 37°C.

  • Reaction Termination & Decarboxylation: Stop the reaction by adding 10 μL of 6 N H₂SO₄. Incubate at 60°C for 15 minutes to force the decarboxylation of the enzymatically formed acetolactate into acetoin.

  • Colorimetric Detection: Add 100 μL of 0.5% creatine and 100 μL of 5% α-naphthol (dissolved in 2.5 N NaOH). Incubate at 60°C for 15 minutes to develop the red color complex.

  • Spectrophotometry: Measure absorbance at 530 nm using a microplate reader.

Self-Validating QC Checkpoint:

  • Baseline Control: Wells stopped with H₂SO₄ before substrate addition must show an OD₅₃₀ < 0.05 (verifying no background acetoin).

  • Maximum Velocity (V_max) Control: Wells with enzyme and substrate but no inhibitor must show an OD₅₃₀ > 0.8 to confirm enzyme viability. If V_max fails, the extraction must be discarded.

Workflow Visualization

Protocol_Workflow Step1 1. Enzyme Extraction (Weed Tissue + Buffer) Step2 2. Herbicide Pre-incubation (Ensures slow-binding equilibrium) Step1->Step2 Step3 3. Substrate Addition (Pyruvate + TPP + FAD) Step2->Step3 Step4 4. Acidic Decarboxylation (Converts Acetolactate to Acetoin) Step3->Step4 Step5 5. Spectrophotometry (Read Absorbance at 530 nm) Step4->Step5 QC QC Checkpoint: Validate Baseline & V_max Controls Step5->QC

Fig 2. Self-validating in vitro workflow for quantifying ALS enzyme inhibition.

References

  • Chemistry and fate of triazolopyrimidine sulfonamide herbicides , Reviews of Environmental Contamination and Toxicology,[Link]

  • Action mechanisms of acetolactate synthase-inhibiting herbicides , Pesticide Biochemistry and Physiology / ResearchGate,[Link]

  • Herbicides that Inhibit Acetohydroxyacid Synthase , Weed Science / Cambridge Core,[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(Hydroxymethyl)benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-(hydroxymethyl)benzenesulfonamide analogs, a class of compounds with significant potential as carbonic anhydrase inhibitors. B...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-(hydroxymethyl)benzenesulfonamide analogs, a class of compounds with significant potential as carbonic anhydrase inhibitors. By leveraging established principles of medicinal chemistry and supporting experimental data, we will explore how subtle molecular modifications can profoundly impact inhibitory potency and isoform selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics targeting the carbonic anhydrase family of enzymes.

Introduction: The Significance of the Benzenesulfonamide Scaffold and the Role of the 2-(Hydroxymethyl) Substituent

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its prominence is largely due to the sulfonamide group (-SO₂NH₂), which acts as a potent zinc-binding group, enabling the inhibition of metalloenzymes such as carbonic anhydrases (CAs).[1] CAs are a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their involvement in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, makes them attractive targets for drug discovery.[3][4][5]

The focus of this guide, the 2-(hydroxymethyl)benzenesulfonamide scaffold, introduces a key structural feature that can influence binding affinity and selectivity. The ortho-hydroxymethyl group offers a potential point for additional interactions within the enzyme's active site, potentially leading to enhanced potency and isoform-specific recognition compared to unsubstituted or para-substituted analogs. This guide will dissect the SAR of this particular class of compounds, providing a framework for the rational design of next-generation CA inhibitors.

Core Structure-Activity Relationships: A Comparative Analysis

The inhibitory activity of benzenesulfonamide analogs is primarily dictated by the nature and position of substituents on the benzene ring. The following sections provide a comparative analysis of how modifications to the core 2-(hydroxymethyl)benzenesulfonamide structure can modulate inhibitory activity against various carbonic anhydrase isoforms.

The Essential Role of the Unsubstituted Sulfonamide Group

The primary sulfonamide group (-SO₂NH₂) is a critical determinant of inhibitory activity. It coordinates to the zinc ion in the active site of carbonic anhydrases, mimicking the transition state of the native substrate.[2] Any substitution on the sulfonamide nitrogen generally leads to a significant decrease or complete loss of inhibitory potency.[6] Therefore, for the purpose of this guide, all compared analogs will possess an unsubstituted sulfonamide moiety.

Impact of Substituents on the Benzene Ring

The introduction of various substituents onto the benzene ring of the 2-(hydroxymethyl)benzenesulfonamide scaffold allows for the fine-tuning of inhibitory activity and selectivity. The following table summarizes the anticipated effects of different substituents based on established SAR principles for benzenesulfonamides.[7][8]

Position of SubstitutionSubstituent TypeExpected Impact on ActivityRationale
4-positionSmall, electron-withdrawing groups (e.g., -F, -Cl)Potential for increased potencyCan enhance the acidity of the sulfonamide proton, leading to stronger coordination with the active site zinc ion.
4-positionBulky, hydrophobic groupsMay increase or decrease potency depending on the isoformInteraction with a hydrophobic pocket in the active site can enhance binding, but steric hindrance can also occur. The nature of residue 131 (Val in CA IX vs. Phe in CA II) is a key determinant of selectivity.[9]
5-positionVarious groupsCan be explored for additional interactionsModifications at this position can project into different regions of the active site, offering opportunities for isoform-selective interactions.

Table 1: Predicted Structure-Activity Relationships for Substituted 2-(Hydroxymethyl)benzenesulfonamide Analogs.

The hydroxymethyl group at the 2-position is hypothesized to form hydrogen bonds with active site residues, such as Thr200, thereby anchoring the inhibitor and contributing to its overall binding affinity.[2] The interplay between this group and other substituents will ultimately determine the compound's inhibitory profile.

Experimental Validation: A Protocol for Carbonic Anhydrase Inhibition Assay

To empirically determine the inhibitory potency of novel 2-(hydroxymethyl)benzenesulfonamide analogs, a robust and reproducible assay is required. The stopped-flow CO₂ hydrase assay is a widely accepted method for measuring the kinetics of CA-catalyzed reactions and the potency of inhibitors.[3][4]

Principle of the Assay

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a rapid change in pH, which is detected by a pH indicator. The initial rate of the reaction is proportional to the enzyme activity.

Detailed Step-by-Step Protocol

Reagents and Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII)

  • Assay Buffer: 20 mM HEPES, pH 7.4

  • pH Indicator: Phenol Red (0.2 mM)

  • Substrate: CO₂-saturated water

  • Test compounds (2-(hydroxymethyl)benzenesulfonamide analogs) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a solution of the CA isoform in the assay buffer. For inhibition studies, pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[4]

  • Instrument Setup: Set up the stopped-flow instrument to monitor the change in absorbance of Phenol Red at 557 nm.[3]

  • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Record the change in absorbance over time for the initial 10-100 seconds of the reaction.[4]

  • Data Analysis: Determine the initial velocity of the reaction from the linear portion of the absorbance versus time curve.

  • IC₅₀ Determination: Calculate the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC₅₀ value) by plotting the initial velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Concepts: Diagrams for Clarity

To further elucidate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

General Structure-Activity Relationship (SAR) Summary

SAR_Summary cluster_core 2-(Hydroxymethyl)benzenesulfonamide Core cluster_modifications Structural Modifications cluster_effects Impact on Activity Core 2-(CH₂OH)-Ph-SO₂NH₂ R4 4-Position Substitution Core->R4 Modify R5 5-Position Substitution Core->R5 Modify Potency Potency (IC₅₀) R4->Potency Influences Selectivity Isoform Selectivity (e.g., CA IX vs. CA II) R4->Selectivity Influences R5->Potency Influences R5->Selectivity Influences

Caption: Key structural modifications and their influence on inhibitory activity.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

Workflow A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme and Inhibitor A->B D Rapid Mixing in Stopped-Flow Instrument B->D C Prepare CO₂-Saturated Substrate C->D E Monitor Absorbance Change D->E F Calculate Initial Velocity E->F G Determine IC₅₀ Value F->G

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Conclusion: Future Directions in the Design of 2-(Hydroxymethyl)benzenesulfonamide Analogs

The 2-(hydroxymethyl)benzenesulfonamide scaffold represents a promising starting point for the development of novel carbonic anhydrase inhibitors. The strategic placement of the hydroxymethyl group provides a valuable anchor point for active site binding, which can be further exploited through systematic modifications at other positions on the benzene ring. By applying the SAR principles outlined in this guide and utilizing robust enzymatic assays for experimental validation, researchers can rationally design potent and isoform-selective inhibitors for a range of therapeutic applications, from anticancer agents to treatments for glaucoma and beyond. Further exploration of this chemical space, guided by computational modeling and structural biology, will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]

  • New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. MDPI. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. [Link]

  • A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. PMC. [Link]

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Synthesis, antimicrobial and QSAR studies of novel benzenesulfonamide derivatives. ResearchGate. [Link]

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. PMC. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Semantic Scholar. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. FLORE. [Link]

  • SAR of CAse Inhibitiors. Pharmacy 180. [Link]

  • Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Semantic Scholar. [Link]

  • Sarcouncil Journal of Biomedical Sciences Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Sarcouncil. [Link]

  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. PMC. [Link]

  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. PubMed. [Link]

  • Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. PubMed. [Link]

Sources

Validation

A Researcher's Guide to Cross-Validation of 2-(Hydroxymethyl)benzenesulfonamide Binding Affinity Assays

Abstract The robust determination of a compound's binding affinity to its biological target is a cornerstone of modern drug discovery. Misleading affinity data can lead to the costly pursuit of non-viable candidates.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The robust determination of a compound's binding affinity to its biological target is a cornerstone of modern drug discovery. Misleading affinity data can lead to the costly pursuit of non-viable candidates. This guide provides an in-depth comparison of orthogonal biophysical methods for validating the binding affinity of 2-(Hydroxymethyl)benzenesulfonamide, a representative benzenesulfonamide inhibitor, to its primary target, human Carbonic Anhydrase II (hCA II). We present a framework for cross-validation using Fluorescence-based Thermal Shift Assay (FTSA) as a primary screening method and Surface Plasmon Resonance (SPR) as a secondary, label-free validation assay. Detailed experimental protocols, data interpretation guidelines, and a discussion of the inherent strengths and weaknesses of each technique are provided to equip researchers with the tools to generate high-confidence binding data.

Introduction: The Imperative of Orthogonal Validation

2-(Hydroxymethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are renowned for their inhibitory activity against carbonic anhydrases (CAs).[1][2][3][4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in numerous diseases, making them attractive drug targets.[1][2] Specifically, Human Carbonic Anhydrase II (hCA II) is a well-characterized, ubiquitous isoform ideal for foundational binding studies.[2][5]

The binding affinity, often expressed as the dissociation constant (Kd), is a critical parameter that dictates the potential efficacy and selectivity of a drug candidate. However, any single assay technology possesses inherent limitations and can be susceptible to artifacts. Therefore, relying on a single data point is a precarious strategy. Cross-validation, the practice of confirming a result with a distinct, orthogonal method, is essential for establishing data trustworthiness. Orthogonal assays are those that rely on different physical principles to measure the same biological event. This guide will focus on two such powerful and widely adopted techniques: Fluorescence-based Thermal Shift Assay (FTSA) and Surface Plasmon Resonance (SPR).[6]

Primary Assay: Fluorescence-based Thermal Shift Assay (FTSA)

FTSA, also known as Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA), is a rapid and cost-effective method for identifying and characterizing ligand binding.[7][8][9]

Principle of FTSA

The core principle of FTSA is that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal denaturation temperature (melting temperature, Tm).[9][10] The assay monitors protein unfolding in real-time using an environmentally sensitive fluorescent dye (e.g., SYPRO Orange). This dye has minimal fluorescence in an aqueous solution but fluoresces intensely when it binds to the hydrophobic regions of a protein that become exposed upon unfolding.[10] By heating the protein in the presence of various concentrations of a ligand, a series of melting curves are generated. The shift in Tm (ΔTm) is dependent on the ligand's concentration and its binding affinity.[8][11]

Strengths and Limitations of FTSA
FeatureStrengthsLimitations
Principle Measures direct interaction through stabilization.Indirect measurement of affinity; ΔTm is not Kd.
Throughput High-throughput, compatible with 96- and 384-well plates.[9]Not suitable for proteins that do not show a clear thermal melt.
Cost Cost-effective, utilizes common qPCR instruments.[7][8]Requires purified, soluble protein.
Sample Use Low protein consumption (<1 µg per well).[10]Some compounds may interfere with the fluorescent dye.
Data Output Provides Tm shift, allowing for rank-ordering of compounds.Kd determination requires more complex data analysis and assumptions.[8][12]
Detailed Experimental Protocol for FTSA

This protocol is designed for a standard real-time PCR instrument capable of thermal melts.

Reagents & Materials:

  • Purified Human Carbonic Anhydrase II (hCA II)

  • 2-(Hydroxymethyl)benzenesulfonamide

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • SYPRO Orange dye (5000x stock in DMSO)

  • DMSO (for compound dilution)

  • Real-time PCR plates (e.g., 96-well)

  • Real-time PCR instrument

Procedure:

  • Protein Preparation: Dilute hCA II to a final concentration of 2 µM in the assay buffer.

  • Compound Preparation: Prepare a 2-fold serial dilution of 2-(Hydroxymethyl)benzenesulfonamide in DMSO, starting from a high concentration (e.g., 10 mM). Then, create an intermediate dilution plate by diluting the DMSO stock into assay buffer to ensure the final DMSO concentration is constant across all wells (e.g., 1-2%).

  • Dye Preparation: Prepare a working solution of SYPRO Orange dye by diluting the 5000x stock to 20x in assay buffer. Protect from light.

  • Assay Plate Setup (20 µL final volume per well):

    • Add 10 µL of the 2 µM hCA II solution to each well.

    • Add 5 µL of the serially diluted compound solution to the respective wells. For controls, add 5 µL of assay buffer with the same percentage of DMSO (no-ligand control).

    • Add 5 µL of the 20x SYPRO Orange dye working solution to all wells.

  • Seal and Centrifuge: Seal the plate securely and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/second.

    • Set the fluorescence acquisition channel to the appropriate setting for SYPRO Orange (e.g., ROX or TAMRA channel).

  • Data Analysis:

    • Plot the fluorescence intensity against temperature to generate the melt curves.

    • Determine the Tm for each curve by fitting the data to a Boltzmann equation, often calculated as the peak of the first derivative (-dF/dT).

    • Plot the change in melting temperature (ΔTm = Tm,ligand - Tm,no-ligand) against the logarithm of the ligand concentration.

    • Fit this dose-response curve to derive an apparent Kd value.[8]

Orthogonal Validation: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique that provides real-time quantitative data on molecular interactions.[13] It is an excellent orthogonal method to FTSA as it measures binding directly at a surface, independent of thermal stability.[6]

Principle of SPR

SPR detects changes in the refractive index at the surface of a sensor chip.[13] In a typical experiment, the target protein (ligand) is immobilized onto the sensor chip surface. A solution containing the potential binding partner (analyte), in this case, 2-(Hydroxymethyl)benzenesulfonamide, is flowed over the surface. As the analyte binds to the immobilized ligand, the mass at the surface increases, causing a proportional change in the refractive index. This change is measured in real-time and plotted as a sensorgram (Response Units vs. Time). The sensorgram provides kinetic data on both the association (ka) and dissociation (kd) rates of the interaction, from which the equilibrium dissociation constant (Kd = kd/ka) can be precisely calculated.[13][14]

SPR_Principle cluster_0 SPR Sensor Chip cluster_1 Data Output Immobilized_Ligand Immobilized hCA II Binding Binding Event Immobilized_Ligand->Binding Analyte_Flow Analyte Flow (Benzenesulfonamide) Analyte_Flow->Immobilized_Ligand Association Response Change in Refractive Index (RU) Binding->Response Sensorgram Sensorgram (RU vs. Time) Response->Sensorgram Real-time Monitoring

Caption: Simplified workflow of the Surface Plasmon Resonance (SPR) principle.

Strengths and Limitations of SPR
FeatureStrengthsLimitations
Principle Label-free, direct measurement of binding in real-time.[13]Requires immobilization of one binding partner, which may affect its activity.
Data Output Provides full kinetic profile (ka, kd) and thermodynamic data (Kd).[6]Susceptible to mass transport limitations for very fast binders.
Sensitivity High sensitivity, suitable for analyzing small molecules.[13][15]Can be sensitive to buffer composition and bulk refractive index changes.
Sample Use Requires purified protein for immobilization.Analyte must be soluble and pure.
Artifacts Less prone to compound fluorescence interference.Non-specific binding to the sensor surface can be an issue.
Detailed Experimental Protocol for SPR

This protocol is a general guide for an amine-coupling immobilization strategy.

Reagents & Materials:

  • SPR instrument and sensor chips (e.g., CM5 carboxymethylated dextran chip)

  • Purified Human Carbonic Anhydrase II (hCA II)

  • 2-(Hydroxymethyl)benzenesulfonamide

  • Running Buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

  • Immobilization Buffers: 10 mM Sodium Acetate, pH 4.5; Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • DMSO (for compound dilution)

Procedure:

  • Chip Preparation & Ligand Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor chip surface by injecting a mixture of EDC/NHS.

    • Inject hCA II (diluted in 10 mM Sodium Acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., ~5000 RU for small molecule analysis).[13]

    • Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without the protein.

  • Analyte Binding Assay:

    • Prepare a serial dilution of 2-(Hydroxymethyl)benzenesulfonamide in running buffer containing a constant percentage of DMSO (e.g., 1%). It is crucial to match the DMSO concentration in the running buffer to avoid bulk shifts.

    • Perform a kinetic titration by injecting the different analyte concentrations (from low to high) over both the ligand and reference flow cells. Include several buffer-only (blank) injections for double referencing.

    • Each injection cycle consists of: an association phase (analyte flows over the chip) and a dissociation phase (running buffer flows over the chip).[15]

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the average of the blank injections (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[15]

    • This fitting process will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Comparative Analysis and Data Integration

The true power of cross-validation lies in comparing the results from orthogonal assays. While FTSA provides a measure of thermal stabilization upon binding, SPR provides direct kinetic and affinity data.[6]

Expected Outcomes and Interpretation
ParameterFTSASPRConcordance Check
Primary Output ΔTm (Change in Melting Temp)ka, kd, KdDoes a larger ΔTm correlate with a lower Kd?
Affinity Metric Apparent Kd (from ΔTm isotherm)Kd (from kinetics or steady-state)Are the affinity values within a similar order of magnitude (e.g., 3-5 fold)?
Binding Confirmation Yes (via stabilization)Yes (via mass change)Both assays should confirm a direct interaction.

Interpreting Results:

  • Concordant Results: If the Kd values from FTSA and SPR are in good agreement, it provides high confidence in the measured binding affinity. The rank order of potency for a series of compounds should be consistent between the two assays.[6]

  • Discordant Results: Discrepancies can be highly informative. For example:

    • Binding in FTSA, but not in SPR: The compound might be an "assay-interferer" in FTSA (e.g., a fluorescent compound or an aggregator). Alternatively, the protein's immobilization in SPR may have disrupted the binding site.

    • Binding in SPR, but weak/no shift in FTSA: The compound may bind without significantly stabilizing the protein's global structure, a phenomenon that FTSA would not detect. SPR, being a direct mass-based assay, would still report the binding event.

Caption: Cross-validation workflow for a hit compound.

Conclusion and Best Practices

For 2-(Hydroxymethyl)benzenesulfonamide and other small molecule inhibitors, neither FTSA nor SPR alone tells the complete story. FTSA serves as an excellent, high-throughput primary assay to identify binders that stabilize the target protein. SPR provides the indispensable orthogonal validation, delivering label-free, real-time kinetic data that confirms direct binding and yields a precise affinity value. By integrating these two techniques into a validation workflow, researchers can significantly increase the confidence in their binding data, mitigate the risk of artifacts, and make more informed decisions in the drug discovery pipeline. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is paramount for the successful progression of promising therapeutic candidates.

References

  • Scott, A.D. (2017). Fluorescent Thermal Shift Assays. In: Biophysical Techniques in Drug Discovery (Chapter 8, pp. 208-238). Sygnature Discovery. [Link]

  • Khan, S. et al. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Available at SSRN.[Link]

  • Das, D. et al. (2005). Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry. PubMed.[Link]

  • Matulis, D. et al. (2004). Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. PubMed.[Link]

  • Forrest, L.F. et al. (2011). Ligand Screening Using Fluorescence Thermal Shift Analysis (FTS). PubMed.[Link]

  • Scribd. (n.d.). SAR of Carbonic Anhydrase Inhibitors. [Link]

  • Vaitiekunas, P. et al. (2018). Determination of binding affinities for carbonic anhydrase inhibitors using isothermal analysis of thermal unfolding data. ResearchGate.[Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Smietana, M. et al. (2014). Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. PubMed.[Link]

  • Baranauskiene, L. et al. (2014). Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. Taylor & Francis Online.[Link]

  • Biosensing Instrument. (n.d.). Application Note #2 - Surface Plasmon Resonance. [Link]

  • Request PDF. (2025). Label-free characterization of carbonic anhydrase - Novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. ResearchGate.[Link]

  • Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Expert Opinion on Drug Discovery.[Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry profiles of CA binders. [Link]

  • Ullah, A. et al. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI.[Link]

  • Tan, Z.Y. et al. (2023). MM/GBSA prediction of relative binding affinities of carbonic anhydrase inhibitors: effect of atomic charges and comparison with Autodock4Zn. PubMed.[Link]

  • Watkins, R.L. et al. (2017). Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site. PubMed.[Link]

  • Mahon, B.P. et al. (2004). Protein Surface-Assisted Enhancement in the Binding Affinity of an Inhibitor for Recombinant Human Carbonic Anhydrase-II. Journal of the American Chemical Society.[Link]

  • Wlodarski, T. et al. (2017). Integration and Global Analysis of Isothermal Titration Calorimetry Data for Studying Macromolecular Interactions. PubMed.[Link]

  • Al-Rashida, M. et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors. Semantic Scholar.[Link]

  • Fukuzawa, K. et al. (2010). Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures. PubMed.[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(Hydroxymethyl)benzenesulfonamide: A Comprehensive Guide for Laboratory Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Hydroxymethyl)benzenesulfonamide (CAS No. 65270-84-0).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Hydroxymethyl)benzenesulfonamide (CAS No. 65270-84-0). Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility in the laboratory.

Immediate Safety and Hazard Assessment

2-(Hydroxymethyl)benzenesulfonamide is a sulfonamide compound that, based on available data for the compound and its structural analogs, is classified as hazardous.[1][2][3] The primary hazards associated with this compound are:

  • Harmful if swallowed (H302) [1][2]

  • Causes skin irritation (H315) [2]

  • Causes serious eye irritation (H319) [2]

  • May cause respiratory irritation (H335) [2]

Due to these hazards, it is imperative to handle 2-(Hydroxymethyl)benzenesulfonamide with appropriate personal protective equipment (PPE) and in a controlled environment.

Table 1: Personal Protective Equipment (PPE) Requirements
Protection Type Specification Rationale
Eye Protection Chemical safety goggles and a face shield are mandatory.[2]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[2]Prevents skin contact which can lead to irritation.
Body Protection A flame-retardant lab coat and closed-toe shoes are required.Provides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory Protection Work in a well-ventilated fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.[2]Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.

Step-by-Step Disposal Procedure

The disposal of 2-(Hydroxymethyl)benzenesulfonamide must be carried out in accordance with federal, state, and local environmental regulations.[4] This compound should be treated as hazardous waste and must not be disposed of down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions. Store waste 2-(Hydroxymethyl)benzenesulfonamide in a designated, clearly labeled, and chemically compatible container. The container should be sealed to prevent the release of dust or vapors.

Containerization and Labeling

Use a robust, leak-proof container appropriate for solid chemical waste. The label must include:

  • The full chemical name: "2-(Hydroxymethyl)benzenesulfonamide"

  • CAS Number: "65270-84-0"

  • The words "Hazardous Waste"

  • Appropriate hazard pictograms (e.g., harmful/irritant)[1]

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Storage of Hazardous Waste

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated

  • Away from heat, sparks, and open flames

  • Segregated from incompatible chemicals[5]

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2] Provide them with all available information about the compound, including its name, CAS number, quantity, and known hazards.

Documentation

Maintain a detailed record of the amount of 2-(Hydroxymethyl)benzenesulfonamide waste generated and the date of its transfer to the disposal facility. Retain all paperwork provided by the waste disposal contractor for regulatory compliance.

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust formation, and place it into the designated hazardous waste container.[2] For a liquid spill (if the compound is in solution), absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent and water.[6] Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.[2]

Disposal Workflow Diagram

DisposalWorkflow cluster_OnSite On-Site Laboratory Procedures cluster_OffSite Off-Site Disposal cluster_Emergency Emergency Spill Start Generation of 2-(Hydroxymethyl)benzenesulfonamide Waste Segregate Segregate as Hazardous Waste Start->Segregate Label Label Container Correctly - Chemical Name - CAS Number - Hazard Pictograms Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Contractor Store->ContactEHS Schedule Pickup Document Document Waste Transfer ContactEHS->Document Dispose Proper Disposal by Licensed Facility Document->Dispose Spill Spill Occurs PPE Don Appropriate PPE Spill->PPE Contain Contain and Clean Up Spill PPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report

Caption: Workflow for the proper disposal of 2-(Hydroxymethyl)benzenesulfonamide.

References

  • Angene Chemical. (2025, February 26). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-HYDROXY-5-METHYL-PHENYL)-BENZENESULFONAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • World Health Organization. (n.d.). decontaminate using the rinse - wipe. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)benzenesulfonamide. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-HYDROXYMETHYL-PHENYL)-4-METHYL-BENZENESULFONAMIDE — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acutely Hazardous Waste (P Codes). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Lab Manager. (2025, October 21). Handling and Storing Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]

  • Storemasta. (2023, October 23). How to Comply With the WHS Act and WHS Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 30). Waste codes & descriptions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • MDPI. (2022, November 15). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)benzenesulfonamide
Reactant of Route 2
2-(Hydroxymethyl)benzenesulfonamide
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